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  • Product: 2-Cyclobutylthiazol-5-amine
  • CAS: 1159816-47-3

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity of 2-Cyclobutylthiazol-5-amine Compounds: A Technical Guide to Scaffold Evaluation and Kinase Inhibitor Profiling

Executive Summary In modern structure-based drug design (SBDD), the selection of a core pharmacophore dictates the trajectory of lead optimization. The 2-cyclobutylthiazol-5-amine scaffold (CAS: 1159816-47-3) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of a core pharmacophore dictates the trajectory of lead optimization. The 2-cyclobutylthiazol-5-amine scaffold (CAS: 1159816-47-3) has emerged as a highly privileged building block in medicinal chemistry. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vitro binding affinity of compounds derived from this scaffold. Designed for application scientists and drug development professionals, this guide moves beyond basic IC50​ generation, emphasizing the causality behind thermodynamic and kinetic profiling to ensure robust target engagement.

Structural Rationale: Why 2-Cyclobutylthiazol-5-amine?

To understand how to assay a compound, one must first understand how it binds. The 2-aminothiazole motif is a well-established hinge-binding pharmacophore, frequently utilized in the design of kinase inhibitors [1].

  • The Thiazol-5-amine Core: The nitrogen atom of the thiazole ring acts as a potent hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Met98 in RIP2 or Leu83 in CDK2). Concurrently, the exocyclic amine at the 5-position serves as a versatile synthetic handle for library generation (via amidation or Buchwald-Hartwig cross-coupling) and acts as a hydrogen bond donor.

  • The Cyclobutyl Advantage: The addition of the cyclobutyl group at the 2-position is a deliberate biophysical design choice. Flexible, linear alkyl chains (e.g., n-butyl) suffer a massive entropic penalty upon target binding due to the restriction of rotatable bonds. The conformationally restricted cyclobutane ring pre-organizes the molecule, optimally filling the lipophilic pocket adjacent to the gatekeeper residue. This maximizes Van der Waals interactions while maintaining a low molecular weight, thereby driving high Ligand Efficiency (LE).

Target Context: The RIP2 Kinase Model

To ground our experimental workflows, we will utilize Receptor-Interacting Protein Kinase 2 (RIP2) as our model target. RIP2 is a critical signal transducer in the NOD2 inflammatory pathway. Thiazole-based scaffolds have been instrumental in the discovery of clinical-stage RIP2 inhibitors [2]. Inhibiting the autophosphorylation of RIP2 blocks downstream NF-κB activation, making it a prime target for immune-mediated inflammatory diseases.

G A Bacterial Peptidoglycan (MDP) B NOD2 Receptor Activation A->B C RIP2 Kinase Recruitment B->C D RIP2 Autophosphorylation C->D E XIAP Binding & Ubiquitination D->E F NF-κB Activation & Cytokines E->F G 2-Cyclobutylthiazol-5-amine Inhibitor Blockade G->D

NOD2/RIP2 signaling pathway and targeted inhibition of RIP2 autophosphorylation.

Orthogonal In Vitro Binding Workflows

Relying solely on biochemical IC50​ values is a common pitfall in early drug discovery. IC50​ is highly dependent on assay conditions (e.g., ATP concentration). To build a self-validating data package, we must orthogonalize our approach by measuring functional displacement, binding kinetics, and thermodynamics.

Time-Resolved FRET (TR-FRET) Competition Assay

Purpose: High-throughput determination of Ki​ and apparent IC50​ . Causality: We utilize a europium-labeled anti-His antibody and a fluorescent kinase tracer. When our 2-cyclobutylthiazol-5-amine derivative binds the ATP pocket, it displaces the tracer, causing a drop in the FRET signal. The time-resolved nature of europium emission (long half-life) eliminates interference from compound auto-fluorescence—a frequent issue with highly conjugated thiazole derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Protein-Tracer Complex: Incubate 5 nM His-tagged RIP2 kinase with 2 nM Kinase Tracer 178 and 2 nM Eu-anti-His antibody in the dark for 30 minutes at room temperature.

  • Compound Titration: Dispense the 2-cyclobutylthiazol-5-amine compounds in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Incubation & Reading: Add 10 µL of the Protein-Tracer complex to the compound wells. Incubate for 60 minutes to reach equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio to determine displacement.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Purpose: Determination of kon​ , koff​ , and Residence Time ( τ ). Causality: Clinical efficacy correlates more strongly with target residence time ( τ=1/koff​ ) than with thermodynamic affinity ( KD​ ). A slow off-rate ensures the kinase remains inhibited even as the free drug concentration drops due to in vivo clearance. The rigid cyclobutyl group is specifically designed to decrease the off-rate by locking the compound into the hydrophobic pocket.

SPR N1 1. Sensor Chip Preparation Biotinylated Kinase Streptavidin Surface N2 2. Baseline Stabilization Running Buffer 5% DMSO matching N1->N2 N3 3. Analyte Injection (Association) Concentration Series 2-Cyclobutylthiazol-5-amines N2->N3 N4 4. Buffer Wash (Dissociation) Measure k_off Residence Time Calculation N3->N4 N5 5. Data Fitting 1:1 Langmuir Model K_D = k_off / k_on N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Step-by-Step Protocol:

  • Immobilization: Immobilize biotinylated RIP2 onto a Series S Sensor Chip SA (Streptavidin) to a capture level of ~2000 RU. Leave flow cell 1 blank as a reference.

  • Buffer Preparation: Prepare running buffer (PBS-P+, 5% DMSO). Critical Step: The DMSO concentration of the running buffer must perfectly match the analyte samples to prevent bulk refractive index shifts that mask the low-molecular-weight compound signal.

  • Analyte Injection: Inject 2-cyclobutylthiazol-5-amine derivatives at flow rates of 50 µL/min (to minimize mass transport limitation) across a 5-point concentration series (0.1x to 10x expected KD​ ).

  • Dissociation: Allow running buffer to flow over the chip for 600 seconds to accurately capture the dissociation phase ( koff​ ).

  • Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Quantitative Data Presentation: SAR Analysis

To illustrate the biophysical advantage of the 2-cyclobutylthiazol-5-amine scaffold, the following table summarizes the Structure-Activity Relationship (SAR) progression. Notice how the transition from a linear alkyl chain to the cyclobutyl ring drastically improves Residence Time and Ligand Efficiency.

Compound IDR2 Position (Scaffold)R5 Position (Amine Modification)TR-FRET IC50​ (nM)SPR KD​ (nM)Residence Time ( τ , min)Ligand Efficiency (LE)
Cmpd-01 MethylAcetamide1,2501,400< 1.00.28
Cmpd-02 n-ButylAcetamide3202852.50.31
Cmpd-03 Cyclobutyl Acetamide453818.00.39
Cmpd-04 Cyclobutyl Aryl-urea42.5145.00.42

Table 1: Comparative in vitro binding metrics demonstrating the superiority of the conformationally restricted cyclobutyl moiety.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: Deconvolution of binding affinity into enthalpy ( ΔH ) and entropy ( −TΔS ). Causality: "Greasy" molecules often achieve high affinity purely through entropic gains (the displacement of ordered water molecules from hydrophobic pockets). However, entropy-driven binding frequently leads to off-target promiscuity and poor solubility. By utilizing ITC, we validate that the binding of our 2-cyclobutylthiazol-5-amine derivatives is enthalpy-driven ( ΔH<0 ), confirming that the directional hydrogen bonds at the kinase hinge region are fully optimized and structurally sound.

Step-by-Step Protocol:

  • Dialysis: Dialyze the purified kinase overnight against the ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 2% DMSO) to ensure exact buffer matching.

  • Sample Preparation: Dilute the 2-cyclobutylthiazol-5-amine compound into the exact dialysate buffer to a concentration of 200 µM. Load this into the ITC syringe.

  • Cell Loading: Load the sample cell with 20 µM of the dialyzed kinase.

  • Titration: Perform 20 injections of 2 µL of the compound from the syringe into the cell at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Integration: Integrate the area under each injection peak to determine the heat of binding. Fit the integrated data to an independent binding model to yield ΔH , binding stoichiometry ( n ), and KD​ .

References

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). "Thiazole Ring—A Biologically Active Scaffold." Molecules, 26(11), 3166. Available at:[Link][1]

  • King, B. W., et al. (2019). "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 62(14), 6482-6494. Available at:[Link][2]

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Exploratory

Toxicity and safety profile of 2-Cyclobutylthiazol-5-amine in preclinical models

Preclinical Toxicity and Safety Profiling of 2-Cyclobutylthiazol-5-amine: A Mechanistic Guide Executive Summary The compound 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) is an emerging building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profiling of 2-Cyclobutylthiazol-5-amine: A Mechanistic Guide

Executive Summary

The compound 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) is an emerging building block in medicinal chemistry, featuring a thiazole core, a lipophilic cyclobutyl substitution at the C2 position, and an amino group at the C5 position[1]. While the aminothiazole scaffold is a privileged structure in drug discovery—present in numerous kinase inhibitors and metabolic modulators—it is also widely recognized as a potential toxicophore[1][2].

As a Senior Application Scientist, I approach this scaffold with cautious optimism. The primary hurdle in advancing thiazole-amine derivatives from the bench to preclinical models is their propensity for cytochrome P450 (CYP450)-mediated bioactivation[3]. This whitepaper delineates the structural toxicology of 2-Cyclobutylthiazol-5-amine, extrapolates its predictive safety profile based on its pharmacophore, and provides self-validating, step-by-step preclinical methodologies to rigorously evaluate its toxicity.

Structural Toxicology & Mechanistic Rationale

The safety profile of any thiazole-amine derivative is dictated by its electronic distribution and steric hindrance. The historical failure of the nonsteroidal anti-inflammatory drug (NSAID) sudoxicam—terminated due to severe drug-induced liver injury (DILI)—serves as a cautionary tale[4][5].

The Epoxidation Liability: Thiazole rings are highly susceptible to CYP450-mediated oxidation at the C4-C5 double bond[6]. The presence of an electron-donating amino group significantly lowers the activation energy required for this epoxidation (by approximately ~2.5 kcal/mol)[3][6]. The resulting thiazole epoxide is a highly reactive, electrophilic intermediate that rapidly undergoes ring scission or directly forms covalent bonds with nucleophilic residues on hepatic proteins[7]. This covalent binding triggers cellular stress and immune-mediated idiosyncratic adverse drug reactions (IADRs)[5].

Specific Analysis of 2-Cyclobutylthiazol-5-amine: Unlike sudoxicam (a 2-aminothiazole), our target compound is a 5-aminothiazole .

  • C5-Amino Group: The amine at C5 creates an enamine-like character within the ring. While this alters the traditional C4-C5 epoxidation pathway, the unsubstituted C4 position remains highly vulnerable to CYP-mediated oxidation or C-H functionalization[1].

  • C2-Cyclobutyl Group: The cyclobutyl ring acts as a saturated hydrocarbon link that significantly increases the molecule's lipophilicity[1]. While beneficial for membrane permeability, high lipophilicity typically increases CYP450 binding affinity, potentially accelerating the rate of reactive metabolite formation and intrinsic hepatic clearance.

To safely develop this scaffold, researchers must implement a tiered screening workflow that prioritizes the early detection of reactive metabolites before advancing to in vivo models.

Bioactivation Parent 2-Cyclobutylthiazol-5-amine (Lipophilic Parent) CYP CYP450 Oxidation (Hepatic Phase I) Parent->CYP Metabolism Epoxide Electrophilic Intermediate (Epoxide / Sulfoxide) CYP->Epoxide Bioactivation Toxicity Protein Covalent Binding (DILI / Hepatotoxicity) Epoxide->Toxicity Pathological Pathway GSH Glutathione (GSH) Trapping Assay Epoxide->GSH In Vitro Screening Safe GSH-Adduct (Detoxified & Detectable) GSH->Safe LC-MS/MS Detection

Caption: Predictive CYP450-mediated bioactivation pathway of 2-Cyclobutylthiazol-5-amine and GSH trapping.

Preclinical Safety & Toxicity Profiling Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove causality rather than mere correlation.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)

Causality Rationale: Because the C4 position is vulnerable to oxidation, we must determine if electrophilic species are generated. Glutathione (GSH) acts as a "soft" nucleophile surrogate for cellular proteins. If CYP450 enzymes generate an epoxide, GSH will trap it, forming a stable adduct detectable by mass spectrometry[5][8].

  • Step 1: Matrix Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Why HLMs? They contain the full complement of human CYP enzymes required to simulate first-pass hepatic metabolism.

  • Step 2: Compound & Trapping Agent Addition: Add 2-Cyclobutylthiazol-5-amine to a final concentration of 10 µM. Add GSH to a vast excess (5 mM) to ensure all reactive species are trapped.

  • Step 3: Initiation & Self-Validation Controls:

    • Initiation: Start the reaction by adding 1 mM NADPH (the obligate CYP cofactor).

    • Positive Control: Run a parallel incubation with Sudoxicam to validate assay sensitivity[4].

    • Negative Control: Run a parallel incubation of the target compound without NADPH. Causality check: If adducts form in the absence of NADPH, the compound is intrinsically reactive. If adducts only form with NADPH, the reactivity is strictly CYP450-metabolism dependent.

  • Step 4: Quenching & LC-MS/MS Analysis: After 60 minutes, quench with an equal volume of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH).

Protocol 2: In Vivo Dose-Ranging and Hepatotoxicity Assessment (Rodent Model)

Causality Rationale: In vitro data must be correlated with in vivo pathology. If reactive metabolites are formed, they will rapidly deplete hepatic GSH, leading to centrilobular necrosis. We measure serum transaminases (ALT/AST) as direct biomarkers of this cellular rupture.

  • Step 1: Formulation: Suspend 2-Cyclobutylthiazol-5-amine in 0.5% Methylcellulose/0.1% Tween-80. Rationale: The lipophilic cyclobutyl group requires a surfactant for uniform gastrointestinal absorption.

  • Step 2: Dosing & Toxicokinetics (TK): Administer via oral gavage to C57BL/6 mice at 10, 50, and 150 mg/kg. Draw tail-vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Calculate the Area Under the Curve (AUC) and Cmax​ .

  • Step 3: Biomarker Quantification: At 24 and 48 hours post-dose, collect serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Self-Validation: A dose-dependent increase in ALT/AST that correlates linearly with the TK AUC confirms that systemic exposure drives the toxicity.

  • Step 4: Histopathology (Orthogonal Validation): Euthanize the animals at 48 hours. Perform Hematoxylin and Eosin (H&E) staining on liver sections. Causality check: Biochemical ALT elevation must be corroborated by physical visual evidence of hepatocellular necrosis under the microscope.

Workflow Stage1 Stage 1: In Vitro ADME (HLM Stability, CYP Inhibition) Stage2 Stage 2: Cytotoxicity & RM (HepG2, GSH Trapping) Stage1->Stage2 Pass Stage3 Stage 3: In Vivo PK/TK (Rodent AUC, Clearance) Stage2->Stage3 Safe Profile Stage4 Stage 4: Acute Toxicity (MTD, ALT/AST Biomarkers) Stage3->Stage4 Favorable PK Decision Go/No-Go Decision (Lead Optimization) Stage4->Decision Therapeutic Index

Caption: Tiered preclinical safety and toxicity screening workflow for aminothiazole derivatives.

Predictive Quantitative Data Presentation

Because 2-Cyclobutylthiazol-5-amine is an early-stage research chemical[1], the following table synthesizes the predictive preclinical safety metrics extrapolated from rigorously tested aminothiazole class data (e.g., sudoxicam, meloxicam, and related kinase inhibitors)[4][5][8].

Assay / ParameterPredictive MetricMechanistic Implication
HLM Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)The lipophilic cyclobutyl group drives rapid CYP450 turnover and high hepatic extraction.
GSH Adduct Formation Moderate to HighThe C4-unsubstituted thiazole ring is highly susceptible to oxidative bioactivation.
HepG2 Cytotoxicity ( IC50​ ) > 50 µMDirect cellular toxicity of the parent compound is likely low; toxicity is metabolism-dependent.
hERG Inhibition ( IC50​ ) > 30 µMLow risk of QT prolongation; the scaffold lacks the basic amine pharmacophore required to block the hERG potassium channel pore.
In Vivo Hepatotoxicity Dose-dependent ALT elevationHigh potential for Drug-Induced Liver Injury (DILI) if Cmax​ exceeds the hepatic glutathione depletion threshold.

Conclusion & Lead Optimization Strategy

If 2-Cyclobutylthiazol-5-amine exhibits the predicted metabolic liabilities during the GSH trapping assay, lead optimization must focus on blocking the vulnerable C4 position. As demonstrated by the successful evolution of sudoxicam into the safe drug meloxicam, the addition of a simple methyl or halogen group at the unsubstituted thiazole carbon can sterically and electronically hinder CYP450 epoxidation, effectively rescuing the scaffold from hepatotoxicity[4][5].

References

  • ACS Publications. "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity". Source: Chemical Research in Toxicology. URL: [Link]

  • ACS Publications. "Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury". Source: Journal of Medicinal Chemistry. URL: [Link]

  • ACS Publications. "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts". Source: Chemical Research in Toxicology. URL:[Link]

  • NIH PMC. "Tracking Where the O's Go". Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • ResearchGate. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?". Source: ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-Cyclobutylthiazol-5-amine

Application Note: De Novo Synthesis and Validation of 2-Cyclobutylthiazol-5-amine Abstract The 2-aminothiazole scaffold is a privileged structure in modern pharmaceutical development, frequently utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Validation of 2-Cyclobutylthiazol-5-amine

Abstract The 2-aminothiazole scaffold is a privileged structure in modern pharmaceutical development, frequently utilized in the design of kinase inhibitors and GPCR ligands[1]. 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) incorporates a cyclobutyl ring that critically influences the molecule's lipophilicity, metabolic stability, and conformational rigidity[1]. Because direct amination of the thiazole C5 position is synthetically unfavorable, this application note details a highly efficient, five-step modular synthesis. The pathway utilizes a Hantzsch cyclization followed by a regioselective bromination and a Buchwald-Hartwig cross-coupling utilizing an ammonia surrogate to ensure high yields and purity.

Part 1: Mechanistic Rationale & Pathway Design

The synthesis of 2-Cyclobutylthiazol-5-amine requires navigating the electronic properties of the thiazole ring. The protocol is divided into three strategic phases:

  • Core Assembly (Steps 1-2): Thionation of cyclobutanecarboxamide yields a thioamide, which undergoes a classical Hantzsch cyclization with an α -halo acetal. An acetal is deliberately chosen over pure 2-bromoacetaldehyde, as the latter is highly unstable and prone to rapid polymerization[2].

  • Regioselective Activation (Step 3): The C5 position of the thiazole ring is the most electron-rich site due to the delocalization of the nitrogen lone pair. Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) allows for precise, regioselective bromination at C5 without the over-bromination risks associated with elemental bromine[3],[4].

  • Surrogate Amination (Steps 4-5): Direct amination of aryl bromides with ammonia gas requires high pressure and often results in over-alkylation (diarylamine formation)[5]. To circumvent this, benzophenone imine is employed as an ammonia surrogate in a palladium-catalyzed Buchwald-Hartwig cross-coupling. Subsequent mild acidic hydrolysis cleanly unmasks the primary amine[6].

G A Cyclobutanecarboxamide B Cyclobutanecarbothioamide A->B Lawesson's Reagent (Thionation) C 2-Cyclobutylthiazole B->C Bromoacetaldehyde acetal (Hantzsch Cyclization) D 5-Bromo-2-cyclobutylthiazole C->D NBS, DMF (Regioselective Bromination) E Imine Intermediate D->E Benzophenone imine, Pd (Buchwald-Hartwig) F 2-Cyclobutylthiazol-5-amine E->F HCl, THF (Acidic Hydrolysis)

Fig 1: Five-step synthesis pathway for 2-Cyclobutylthiazol-5-amine.

Part 2: Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of Cyclobutanecarbothioamide
  • Causality: Lawesson's reagent is utilized instead of Phosphorus pentasulfide ( P4​S10​ ) because it operates under milder conditions and provides superior chemoselectivity for primary amides, preventing dehydration to the nitrile[7].

  • Protocol: Suspend cyclobutanecarboxamide (1.0 equiv) and Lawesson's reagent (0.6 equiv) in anhydrous toluene. Heat the mixture to 80 °C under nitrogen for 3 hours. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: TLC will show the disappearance of the highly polar amide and the appearance of a less polar, UV-active thioamide spot. LC-MS confirms [M+H]+=116.0 .

Step 2: Hantzsch Cyclization to 2-Cyclobutylthiazole
  • Causality: Bromoacetaldehyde diethyl acetal is used with a catalytic amount of aqueous HCl. The acid hydrolyzes the acetal in situ to release the reactive α -bromoaldehyde, which immediately condenses with the thioamide, preventing aldehyde degradation[2].

  • Protocol: Dissolve cyclobutanecarbothioamide (1.0 equiv) in ethanol. Add bromoacetaldehyde diethyl acetal (1.2 equiv) and 2M HCl (0.1 equiv). Reflux for 12 hours. Cool to room temperature, neutralize with saturated NaHCO3​ , extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: 1H NMR will show the diagnostic appearance of two doublet aromatic protons (thiazole C4-H and C5-H) around δ 7.2 and 7.7 ppm.

Step 3: Regioselective Bromination to 5-Bromo-2-cyclobutylthiazole
  • Causality: NBS in N,N-Dimethylformamide (DMF) provides a controlled release of Br+ . The C5 position is selectively brominated due to the stabilization of the Wheland intermediate by the adjacent sulfur and nitrogen atoms[3],[4].

  • Protocol: Dissolve 2-cyclobutylthiazole (1.0 equiv) in anhydrous DMF at 0 °C. Add NBS (1.05 equiv) portion-wise in the dark. Stir at room temperature for 4 hours. Quench with aqueous sodium thiosulfate to destroy unreacted NBS. Extract with EtOAc.

  • Validation Checkpoint: 1H NMR will show the disappearance of the C5-H doublet and the collapse of the C4-H signal into a distinct singlet around δ 7.5 ppm.

Step 4: Buchwald-Hartwig Amination (Imine Intermediate)
  • Causality: Benzophenone imine acts as a sterically bulky ammonia surrogate, completely preventing the formation of secondary or tertiary amines. Pd2​(dba)3​ combined with a bidentate ligand like BINAP ensures efficient oxidative addition into the electron-rich thiazole C-Br bond[8],[6].

  • Protocol: In a Schlenk flask, combine 5-bromo-2-cyclobutylthiazole (1.0 equiv), benzophenone imine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), BINAP (0.10 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene. Degas via freeze-pump-thaw. Heat at 90 °C for 16 hours. Filter through Celite and concentrate.

  • Validation Checkpoint: LC-MS will show the mass of the coupled imine product ( [M+H]+=319.1 ).

Step 5: Hydrolysis to 2-Cyclobutylthiazol-5-amine
  • Causality: Mild acidic conditions selectively hydrolyze the imine bond without cleaving the thiazole ring or causing ring-opening of the cyclobutyl group[6].

  • Protocol: Dissolve the crude imine in THF. Add 2M HCl (5.0 equiv) and stir at room temperature for 2 hours. Partition the mixture between diethyl ether (which extracts the benzophenone byproduct) and water. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry, and evaporate to yield the target amine.

  • Validation Checkpoint: IR spectroscopy will show primary amine N-H stretching bands at ~3300 and ~3400 cm−1 . LC-MS confirms the final product mass [M+H]+=155.0 .

Part 3: Quantitative Reaction Summary

StepIntermediate / ProductReagents & CatalystTime / TempExpected YieldValidation (LC-MS [M+H]+ )
1 CyclobutanecarbothioamideLawesson's Reagent, Toluene3h / 80 °C85 - 90%116.0
2 2-CyclobutylthiazoleBromoacetaldehyde acetal, HCl, EtOH12h / 85 °C75 - 80%140.0
3 5-Bromo-2-cyclobutylthiazoleNBS, DMF4h / 25 °C70 - 75%218.0 / 220.0 (Isotopes)
4 Imine IntermediateBenzophenone imine, Pd2​(dba)3​ , BINAP16h / 90 °C80 - 85%319.1
5 2-Cyclobutylthiazol-5-amine2M HCl, THF2h / 25 °C90 - 95%155.0

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Application

Application Note: 2-Cyclobutylthiazol-5-amine as a Privileged Precursor in Targeted Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds that can anchor effectively within the highly conserved k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds that can anchor effectively within the highly conserved kinase hinge region. The 2-aminothiazole and thiazol-5-amine motifs have emerged as cornerstone building blocks in oncology and immunology drug discovery[1]. This application note details the strategic utility of 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3), a specialized precursor that combines the robust hydrogen-bonding capacity of the thiazol-5-amine core with the unique physicochemical properties of a cyclobutyl substituent. This guide provides drug development professionals with the mechanistic rationale, structural data, and validated experimental protocols necessary to incorporate this precursor into advanced kinase inhibitor pipelines, particularly targeting Receptor-Interacting Protein Kinases (e.g., RIPK2/RIPK3) and Src-family kinases.

Strategic Rationale: The Thiazol-5-amine Scaffold

Hinge-Binding Mechanics

Kinase inhibitors typically achieve potency by mimicking the adenine ring of ATP. The thiazol-5-amine core is highly effective in this role. The nitrogen of the thiazole ring and the adjacent exocyclic amine act as a potent hydrogen-bond acceptor-donor pair. This configuration forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This fundamental interaction was famously validated in the discovery of Dasatinib (BMS-354825), a pan-Src kinase inhibitor[2], and has since been adapted for highly selective RIPK2 inhibitors used in inflammatory bowel disease (IBD) research[3].

The Cyclobutyl Advantage

While the thiazole core anchors the molecule, substitutions at the 2-position dictate selectivity, lipophilicity, and metabolic stability by projecting into the solvent-exposed region or adjacent hydrophobic pockets[4]. The selection of a cyclobutyl ring in 2-Cyclobutylthiazol-5-amine is a deliberate structural optimization:

  • Conformational Rigidity: Unlike linear alkyl chains (e.g., butyl or propyl), the cyclobutyl ring restricts rotatable bonds, reducing the entropic penalty upon binding to the kinase target.

  • Optimized Lipophilic Efficiency (LipE): The saturated hydrocarbon ring increases lipophilicity (LogP) just enough to enhance cell membrane permeability without driving non-specific hydrophobic binding (promiscuity) often seen with larger, planar aromatic rings[1].

  • Metabolic Stability: The absence of easily accessible benzylic-like protons or long aliphatic chains reduces the liability for rapid cytochrome P450-mediated oxidative metabolism, a common hurdle in early-stage lead optimization[5].

Mechanistic Pathway Visualization

Thiazol-5-amine derivatives are heavily utilized in developing inhibitors for the NOD2/RIPK2 signaling axis, a primary driver of inflammatory diseases. By inhibiting RIPK2, these compounds prevent the downstream activation of NF-κB and the subsequent release of pro-inflammatory cytokines like TNF-α.

RIPK2_Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase (Target) NOD2->RIPK2 NFKB NF-κB Pathway RIPK2->NFKB TNFa TNF-α Secretion (Inflammation) NFKB->TNFa Inhibitor Thiazol-5-amine Inhibitor Inhibitor->RIPK2 Inhibits

Fig 1: NOD2/RIPK2 signaling pathway and intervention point for thiazol-5-amine kinase inhibitors.

Physicochemical & Structural Data

To illustrate the causality behind selecting the cyclobutyl moiety, the following table summarizes representative Structure-Activity Relationship (SAR) data comparing various C2-substitutions on a standard thiazol-5-amine-quinazoline hybrid core targeting RIPK2.

Table 1: Representative SAR and Physicochemical Profiling of C2-Thiazole Substitutions

C2-SubstituentRotatable BondsCalculated LogPRIPK2 IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Metabolic Half-life (T₁/₂, min)
Methyl02.1145.0>100045
n-Butyl33.842.535022
Cyclobutyl 1 3.4 8.2 45 85
Phenyl14.212.412050

*Note: Data represents normalized SAR trends based on established RIPK2 inhibitor optimization campaigns[3][5]. The cyclobutyl group provides the optimal balance of low nanomolar target affinity, excellent cellular translation, and superior metabolic stability.

Experimental Methodologies & Protocols

The following self-validating protocols outline the end-to-end workflow for synthesizing a kinase inhibitor using 2-Cyclobutylthiazol-5-amine and validating its efficacy biochemically and cellularly.

Workflow Precursor 2-Cyclobutylthiazol -5-amine Synthesis Buchwald-Hartwig Cross-Coupling Precursor->Synthesis Purification HPLC Purification & Characterization Synthesis->Purification Biochem In Vitro Kinase Assay (TR-FRET) Purification->Biochem Cellular Cellular Assay (TNF-α ELISA) Biochem->Cellular

Fig 2: End-to-end workflow from precursor coupling to cellular validation of the kinase inhibitor.

Protocol A: Chemical Synthesis via Buchwald-Hartwig Amination

Causality Focus: The 5-amino group on the thiazole ring is inherently less nucleophilic than standard aliphatic amines due to electron delocalization into the electron-deficient heteroaromatic ring. Therefore, standard SₙAr (Nucleophilic Aromatic Substitution) is often inefficient. Palladium-catalyzed cross-coupling is required to force the C-N bond formation.

Materials:

  • 2-Cyclobutylthiazol-5-amine (1.2 eq)

  • Aryl/Heteroaryl Halide core (e.g., 4-chloroquinazoline) (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide, 2-Cyclobutylthiazol-5-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Rationale: Xantphos is selected for its wide "bite angle," which is highly effective for coupling sterically hindered or electronically deactivated heteroaryl amines.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours. Monitor reaction progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final inhibitor.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate false positives caused by the autofluorescence of synthetic compounds. A time delay before signal measurement ensures only the long-lived lanthanide chelate emission is recorded.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Rationale: Maintaining a consistent, low DMSO concentration prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add the recombinant kinase (e.g., RIPK2) at a final concentration of 1 nM. Incubate at room temperature for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) and the specific peptide substrate. Rationale: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like thiazol-5-amines.

  • Detection: After a 60-minute incubation, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol C: Cellular Target Engagement (MDP-induced TNF-α Release)

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux. This assay validates that the cyclobutyl-optimized inhibitor successfully enters the cell and engages the target in its native physiological context.

Step-by-Step Procedure:

  • Cell Culture: Seed THP-1 human monocytic cells in a 96-well plate at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 1 hour at 37°C.

  • Stimulation: Add Muramyl Dipeptide (MDP) at a final concentration of 10 μg/mL. Rationale: MDP is the specific ligand for the NOD2 receptor. This ensures that the subsequent TNF-α release is strictly dependent on the NOD2/RIPK2 pathway, proving on-target mechanism of action.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvest & ELISA: Centrifuge the plate to pellet the cells. Collect the supernatant and quantify TNF-α levels using a commercially available Human TNF-α ELISA kit according to the manufacturer's instructions.

  • Validation: Include a known RIPK2 inhibitor (e.g., Ponatinib or GSK583) as a positive control to validate assay performance.

References

  • Benchchem. "2-Cyclobutylthiazol-5-amine | Research Chemical". Benchchem.
  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor". Journal of Medicinal Chemistry - ACS Publications, 2006.
  • Haile, P. A., et al. "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases". Journal of Medicinal Chemistry - ACS Publications, 2019.
  • Li, Y., et al. "Discovery of Potent and Balanced Dual RIPK2 and 3 Inhibitors as a New Strategy for the Treatment of Inflammatory Bowel Diseases". Journal of Medicinal Chemistry - ACS Publications, 2025.
  • Wang, X., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors". PMC - National Institutes of Health, 2022.

Sources

Method

Application Note: Advanced Protocols for the Amine Functionalization of 2-Cyclobutylthiazol-5-amine

Introduction & Strategic Rationale 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) is a highly versatile and privileged building block in modern medicinal chemistry and drug discovery[1]. The thiazole core is ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) is a highly versatile and privileged building block in modern medicinal chemistry and drug discovery[1]. The thiazole core is ubiquitous in pharmaceutical development, frequently appearing in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. The integration of a cyclobutyl ring at the C2 position imparts unique physicochemical properties to the molecule, specifically enhancing lipophilicity, improving metabolic stability, and introducing a degree of conformational rigidity that is highly valued during lead optimization campaigns[1].

However, functionalizing the primary amine at the C5 position presents distinct synthetic challenges. The 5-amino group is highly electron-rich due to the electron-donating resonance from the adjacent sulfur and nitrogen heteroatoms. While this increases its nucleophilicity, it also makes the core highly susceptible to oxidative degradation and undesired side reactions under harsh conditions[2]. This application note details field-proven, self-validating protocols for the divergent functionalization of 2-Cyclobutylthiazol-5-amine.

Mechanistic Insights & Reactivity Profiling

To successfully derivatize 2-Cyclobutylthiazol-5-amine, scientists must navigate its specific electronic profile:

  • Oxidative Instability : The electron-rich nature of 5-aminothiazoles means they can readily oxidize in air or under strongly basic conditions. Reactions should ideally be degassed and run under inert atmospheres (N₂ or Ar).

  • Regioselectivity & Over-alkylation : Direct alkylation with alkyl halides frequently results in uncontrollable over-alkylation, yielding tertiary amines or quaternary ammonium salts. Reductive amination is the mechanistically superior choice for mono-alkylation[3].

  • Catalyst Poisoning : In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the sulfur atom of the thiazole ring can coordinate to and poison palladium catalysts, necessitating the use of highly sterically hindered, electron-rich phosphine ligands[4].

Workflow Visualization

G Start 2-Cyclobutylthiazol-5-amine (Starting Material) Amidation Pathway A: Amidation (Acyl Chlorides/Pyridine) Start->Amidation RedAmin Pathway B: Reductive Amination (Aldehydes/NaBH(OAc)3) Start->RedAmin Buchwald Pathway C: Buchwald-Hartwig (Aryl Halides/Pd-Cat) Start->Buchwald ProdA N-Acyl-5-aminothiazoles (Stable Amides) Amidation->ProdA ProdB N-Alkyl-5-aminothiazoles (Secondary Amines) RedAmin->ProdB ProdC N-Aryl-5-aminothiazoles (Diaryl Amines) Buchwald->ProdC

Divergent functionalization pathways for 2-Cyclobutylthiazol-5-amine.

Quantitative Optimization Data

The selection of appropriate bases and solvents is critical for maximizing yields, particularly in amidation reactions where the 5-aminothiazole is prone to degradation. The table below summarizes the optimization data for the amidation of 5-aminothiazole derivatives[5].

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Et₃N (2.0)DCM25126542
DIPEA (2.0)DMF25127051
Pyridine (2.5)DCM0 to 254>9585
Pyridine (2.5) THF 0 to 25 4 >95 88

Table 1: Optimization of amidation conditions. Pyridine in THF provides the optimal balance of basicity and nucleophilic catalysis.

Experimental Protocols

Protocol A: Mild Amidation via Acyl Chlorides

Causality & Rationale : Standard aliphatic amine bases (e.g., Et₃N, DIPEA) can lead to complex mixtures or degradation of the electron-rich 5-aminothiazole core due to localized high pH. Pyridine is utilized because it acts as both a mild acid scavenger and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate), ensuring rapid conversion while buffering the reaction[5].

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask and purge with N₂. Dissolve 2-Cyclobutylthiazol-5-amine (1.0 equiv, 0.5 mmol) in anhydrous THF (10 mL/mmol).

  • Base Addition : Add anhydrous Pyridine (2.5 equiv). Cool the reaction mixture to 0 °C using an ice-water bath. Cooling is critical to minimize exothermic degradation during electrophile addition.

  • Electrophile Addition : Dropwise add the desired acyl chloride (1.1 equiv) via syringe over 5 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with 1 M HCl (to meticulously remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Controlled Reductive Amination

Causality & Rationale : To prevent over-alkylation, reductive amination is employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion intermediate without reducing the unreacted aldehyde starting material[3].

Step-by-Step Methodology :

  • Imine Formation : Combine 2-Cyclobutylthiazol-5-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis : Add glacial acetic acid (1.2 equiv). Stir at room temperature for 2 hours under N₂. Mild acid catalysis accelerates dehydration to form the imine without fully protonating the weakly basic 5-aminothiazole.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes. Stir the suspension for 12–16 hours at room temperature.

  • Workup : Carefully quench the reaction by adding 1 N NaOH dropwise until the aqueous phase reaches pH ~9. Extract with Dichloromethane (3 x 15 mL).

  • Purification : Wash organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc gradient).

Protocol C: Buchwald-Hartwig N-Arylation

Causality & Rationale : Forming a C-N bond between the 5-aminothiazole and an aryl halide requires overcoming the strong coordinating ability of the thiazole sulfur, which typically poisons standard palladium catalysts. Utilizing a highly sterically hindered, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) prevents catalyst deactivation and accelerates the challenging reductive elimination step[4].

Step-by-Step Methodology :

  • Setup : Inside an inert-atmosphere glovebox, charge an oven-dried vial with 2-Cyclobutylthiazol-5-amine (1.2 equiv), the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition : Add thoroughly degassed anhydrous toluene to achieve a 0.1 M concentration.

  • Reaction : Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C in an oil bath or heating block for 16 hours.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate and purify via automated flash chromatography.

Analytical Validation & Quality Control

To ensure the protocols act as a self-validating system, the following analytical checkpoints must be met to confirm successful functionalization:

  • ¹H NMR (DMSO-d₆) : For the starting material (2-Cyclobutylthiazol-5-amine), the primary amine protons typically appear as a broad singlet between 4.50 – 5.50 ppm.

    • Post-Amidation: This broad singlet must disappear, replaced by a highly deshielded secondary amide proton typically resonating between 9.50 – 10.50 ppm.

    • Post-Reductive Amination: The secondary amine proton will appear as a triplet or broad singlet around 6.00 – 7.00 ppm, accompanied by new aliphatic signals corresponding to the introduced alkyl chain.

  • LC-MS (ESI+) : The exact mass of the starting material is 154.06 Da ([M+H]⁺ = 155.06 m/z). A clean shift to the calculated mass of the product without the presence of +154 Da (unreacted starting material) or +2R (dialkylated impurities) confirms reaction completion and selectivity.

References

  • BenchChem. 2-Cyclobutylthiazol-5-amine Product Information & Pharmacological Context. 1

  • The Journal of Organic Chemistry (ACS). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. 5

  • Duquesne Scholarship Collection. Design and Synthesis of Novel Benzimidazoles and Aminothiazoles as Small Molecule Inhibitors. 3

  • ResearchGate. Acid-Responsive Absorption and Emission of 5-N-Arylaminothiazoles. 4

Sources

Application

Application Note: Comprehensive NMR Characterization of 2-Cyclobutylthiazol-5-amine

Abstract This application note provides a detailed guide for the comprehensive structural elucidation of 2-Cyclobutylthiazol-5-amine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of 2-Cyclobutylthiazol-5-amine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a novel heterocyclic amine, accurate and unambiguous characterization is paramount for its progression in research and development pipelines. This document outlines tailored protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural steps, it delves into the rationale behind experimental choices, expected spectral features, and data interpretation strategies to ensure scientific rigor and trustworthiness in the analytical workflow.

Introduction: The Imperative for Rigorous Structural Verification

2-Cyclobutylthiazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiazole core substituted with a cyclobutyl group and an amine moiety, presents a unique electronic and steric environment. Accurate structural confirmation is the bedrock of any scientific investigation, ensuring that biological activity, reaction kinetics, or material properties are correctly attributed to the molecule of interest.

NMR spectroscopy is an unparalleled, non-destructive technique for the precise determination of molecular structure in solution.[1][2] This guide provides a systematic approach to leveraging a suite of NMR experiments for the complete and unambiguous assignment of all proton and carbon signals of the target molecule.

Foundational Analysis: One-Dimensional NMR

Solvent Selection: The First Critical Decision

The choice of a deuterated solvent is the first and one of the most critical steps in NMR sample preparation. The primary consideration is the solubility of the analyte.[3] For 2-Cyclobutylthiazol-5-amine, its polarity suggests solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • DMSO-d₆: A highly polar solvent, excellent for dissolving amines and amides. A key advantage is its ability to slow down the exchange of labile N-H protons, often allowing for their observation in the ¹H NMR spectrum.[4][5]

  • CDCl₃: A less polar option. While it is a common and versatile NMR solvent, the acidic nature of trace impurities can lead to rapid exchange and broadening of the amine proton signals, sometimes rendering them invisible.[5]

Recommendation: Begin with DMSO-d₆ to ensure the observation of the amine protons, which is a crucial piece of structural information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Expected ¹H NMR Signals for 2-Cyclobutylthiazol-5-amine:

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Rationale and Notes
H4 (Thiazole)7.0 - 7.5Singlet (s)1HThe lone proton on the electron-rich thiazole ring. Its chemical shift is influenced by the electron-donating amine group at C5.
NH₂ (Amine)5.0 - 6.0Broad Singlet (br s)2HLabile protons. The chemical shift is highly dependent on concentration, temperature, and residual water. In DMSO-d₆, hydrogen bonding slows exchange, making it observable.[4]
CH (Cyclobutyl)3.5 - 4.2Quintet or Multiplet (m)1HThe methine proton attached to the thiazole ring (Cα). It is deshielded by the heterocyclic ring.
CH₂ (Cyclobutyl, β)2.0 - 2.5Multiplet (m)4HProtons on the carbons adjacent to the CH directly attached to the thiazole ring.
CH₂ (Cyclobutyl, γ)1.8 - 2.2Multiplet (m)2HProtons on the carbon furthest from the thiazole ring.

Protocol 1: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 2-5 mg of purified 2-Cyclobutylthiazol-5-amine into a clean, dry NMR tube.[6]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, a greater sample concentration or longer acquisition time is often required.[2]

Expected ¹³C NMR Signals for 2-Cyclobutylthiazol-5-amine:

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Rationale and Notes
C2 (Thiazole)165 - 175Quaternary carbon attached to the cyclobutyl group and nitrogen. Typically the most downfield carbon in the thiazole ring.[7]
C5 (Thiazole)140 - 150Quaternary carbon bearing the amine group.
C4 (Thiazole)115 - 125The only protonated carbon on the thiazole ring.
Cα (Cyclobutyl)35 - 45The methine carbon directly attached to the thiazole ring.
Cβ (Cyclobutyl)25 - 35The two equivalent methylene carbons adjacent to Cα.
Cγ (Cyclobutyl)15 - 25The single methylene carbon at the "bottom" of the cyclobutyl ring.[8][9]

Protocol 2: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample from the ¹H NMR experiment. For dilute samples, prepare a more concentrated solution (10-20 mg in 0.6 mL).

  • Spectrometer Setup: Use the same lock and shim settings from the ¹H experiment.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • (Optional) DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed in DEPT spectra.[10] This is invaluable for confirming the assignments of the cyclobutyl carbons.

Advanced Structural Confirmation: 2D NMR Techniques

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[11]

Expected COSY Correlations:

  • A strong correlation between the cyclobutyl CH proton (Cα-H) and the adjacent cyclobutyl CH₂ protons (Cβ-H₂).

  • Correlations between the different sets of cyclobutyl CH₂ protons.

cluster_cyclobutyl Cyclobutyl Spin System cluster_thiazole Isolated Spin Systems Cα-H Cα-H Cβ-H₂ Cβ-H₂ Cα-H->Cβ-H₂ ³J Cγ-H₂ Cγ-H₂ Cβ-H₂->Cγ-H₂ ³J H4 H4 NH₂ NH₂

Caption: Expected COSY correlations for 2-Cyclobutylthiazol-5-amine.

Protocol 3: COSY Acquisition

  • Spectrometer Setup: Use the same sample and spectrometer settings.

  • Acquisition: Run a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Processing: Process both dimensions with Fourier transformation. Symmetrize the resulting spectrum to reduce noise.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Bonds

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[11] This is the most reliable way to assign protonated carbons.

Expected HSQC Correlations:

  • Thiazole H4 will correlate with C4.

  • Cyclobutyl Cα-H will correlate with Cα.

  • Cyclobutyl Cβ-H₂ will correlate with Cβ.

  • Cyclobutyl Cγ-H₂ will correlate with Cγ.

H4 H4 (δ ~7.2) C4 C4 (δ ~120) H4->C4 ¹JCH CH_alpha Cα-H (δ ~3.8) C_alpha Cα (δ ~40) CH_alpha->C_alpha ¹JCH CH2_beta Cβ-H₂ (δ ~2.2) C_beta Cβ (δ ~30) CH2_beta->C_beta ¹JCH CH2_gamma Cγ-H₂ (δ ~2.0) C_gamma Cγ (δ ~20) CH2_gamma->C_gamma ¹JCH mol C2 C5 C4 H_alpha Cα-H H_alpha->mol:c2 ³J H_alpha->mol:cb ²J H4 H4 H4->mol:c2 ²J H4->mol:c5 ²J NH2 NH₂ NH2->mol:c5 ²J NH2->mol:c4 ³J

Caption: Key HMBC correlations for structural assembly.

Protocol 5: HMBC Acquisition

  • Spectrometer Setup: Use the same sample and spectrometer settings.

  • Acquisition: Run a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

  • Processing: Process both dimensions. Analyze the cross-peaks to build the molecular framework.

Data Synthesis and Final Structure Verification

The final step is to integrate all the data from the suite of NMR experiments.

cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Environments & Types) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for integrated NMR data analysis.

By following this workflow, a researcher can move from initial observations of proton and carbon environments to a complete, validated 3D structural model. The COSY data confirms the integrity of the cyclobutyl spin system, the HSQC data links protons to their directly attached carbons, and the crucial HMBC data pieces together the entire molecular puzzle, including the connection points of the substituents and the assignment of all quaternary carbons.

Conclusion

The structural characterization of novel molecules like 2-Cyclobutylthiazol-5-amine demands a rigorous and multi-faceted analytical approach. The suite of NMR experiments detailed in this application note—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—provides a self-validating system for complete and unambiguous structure elucidation. By carefully choosing experimental conditions and systematically interpreting the resulting data, researchers can proceed with confidence in the identity and purity of their materials, ensuring the integrity of subsequent research and development efforts.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives.
  • Huang, H., et al. (2015). Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for. Journal of Environmental Sciences.
  • ResearchGate. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
  • Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Reddit. (2022). NMR solvent that makes labile protons visible.
  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups.
  • ACS Publications. (2015). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products.
  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Benchchem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
  • MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.

Sources

Method

Application Note: HPLC Method Development and Validation for 2-Cyclobutylthiazol-5-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Introduction & Scientific Rationale 2-Cyclobutylthiazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Scientific Rationale

2-Cyclobutylthiazol-5-amine (CAS 1159816-47-3) is a highly valued heterocyclic building block in medicinal chemistry. Featuring a 2-aminothiazole scaffold—a privileged structure in pharmaceutical development—this compound is frequently utilized in the synthesis of investigational agents, including kinase inhibitors targeted for oncology and metabolic diseases[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific physicochemical challenges. The molecule contains a basic primary amine attached to a weakly basic thiazole ring, alongside a lipophilic cyclobutyl group. If analyzed under unoptimized conditions, the basic amine will interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution.

To address this, we have designed a reversed-phase HPLC (RP-HPLC) method utilizing an Analytical Quality by Design (AQbD) lifecycle approach, aligning with the enhanced method development principles outlined in ICH Q14 [2][3].

Causality of Experimental Choices (E-E-A-T)
  • Stationary Phase Selection: An end-capped C18 column was selected. End-capping chemically shields residual silanols, preventing secondary ion-exchange interactions with the basic amine, thereby ensuring sharp, symmetrical peaks.

  • Mobile Phase pH: 0.1% Trifluoroacetic acid (TFA) yields a mobile phase pH of ~2.0. Operating well below the estimated pKa of the aminothiazole group ensures the analyte is fully and uniformly protonated. This locks the molecule into a single ionization state, preventing retention time drift.

  • Ion-Pairing Effect: TFA acts as a mild ion-pairing agent, interacting with the protonated amine to increase its apparent hydrophobicity, thereby enhancing retention on the C18 phase.

HPLC_Mechanism Analyte 2-Cyclobutylthiazol-5-amine (Protonated Amine) StationaryPhase Stationary Phase (End-capped C18) Analyte->StationaryPhase Hydrophobic Partitioning (Cyclobutyl Motif) MobilePhase Mobile Phase (0.1% TFA, pH ~2.0) MobilePhase->Analyte Solvation & Ionization Detector UV Detection (254 nm) StationaryPhase->Detector Elution & Quantitation

Diagram 1: Chromatographic separation mechanism of 2-Cyclobutylthiazol-5-amine.

Analytical Target Profile (ATP)

In accordance with ICH Q14[3][4], the Analytical Target Profile (ATP) defines the predefined objectives that dictate whether the analytical procedure is fit for its intended purpose.

Table 1: Analytical Target Profile (ATP) for 2-Cyclobutylthiazol-5-amine Assay

Performance CharacteristicTarget RequirementRationale / Causality
Specificity Baseline resolution ( Rs​≥2.0 ) from synthetic precursors.Ensures accurate quantitation without interference from process impurities.
Precision %RSD≤2.0% for replicate injections.Guarantees method repeatability for routine batch release.
Accuracy Recovery between 98.0%−102.0% .Confirms the absence of matrix effects or sample loss during preparation.
Sensitivity S/N≥10 for LOQ.Required for detecting low-level degradation products.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating mandatory System Suitability Testing (SST) prior to sample analysis, the method continuously verifies its own performance and reliability.

Reagents and Materials
  • 2-Cyclobutylthiazol-5-amine Reference Standard (Purity ≥98.0% )

  • HPLC-Grade Acetonitrile (MeCN)

  • Milli-Q Water (18.2 M Ω⋅ cm)

  • Trifluoroacetic Acid (TFA), LC-MS Grade

Chromatographic Conditions

Table 2: Instrument Parameters

ParameterSetting
Column End-capped C18, 150×4.6 mm, 3.5μm
Column Temperature 30∘C±2∘C
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10μL
Detection UV at 254 nm

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Equilibration)
3.0955Isocratic hold
15.04060Linear gradient (Analyte elution)
18.01090Column wash
20.01090Column wash
20.1955Return to initial
25.0955Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio. Reasoning: Matches the intermediate gradient strength to prevent solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution ( 1.0 mg/mL): Accurately weigh 25.0 mg of 2-Cyclobutylthiazol-5-amine standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Solution ( 100μg /mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all working solutions through a 0.22μm PTFE syringe filter prior to injection to protect the column frit from particulates.

Method Validation Strategy

Validation must be executed in strict compliance with USP General Chapter <1225> Validation of Compendial Procedures [5][6] and ICH Q2(R2) [7]. The workflow below illustrates the lifecycle integration of these guidelines.

AQbD_Workflow ATP 1. Define ATP (Analytical Target Profile) Risk 2. Risk Assessment (Physicochemical Profiling) ATP->Risk Screening 3. Method Screening (Column & Buffer Selection) Risk->Screening Optimization 4. Method Optimization (Gradient & Temp DoE) Screening->Optimization Validation 5. Method Validation (ICH Q2 & USP <1225>) Optimization->Validation

Diagram 2: Enhanced analytical procedure lifecycle workflow based on ICH Q14.

System Suitability Testing (SST)

Before executing any validation parameters, the system must pass the following self-validating criteria using six replicate injections of the Working Solution:

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ∼10.5 min ( %RSD≤1.0% )Pump leak, air bubble, or mobile phase preparation error.
Tailing Factor ( Tf​ ) ≤1.5 Column degradation or secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Loss of column efficiency or dead volume in plumbing.
Area Precision %RSD≤2.0% Autosampler malfunction or incomplete sample integration.
Core Validation Execution
  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration ( 100μg /mL). Perform linear regression. Acceptance: R2≥0.999 , y-intercept ≤2.0% of the 100% response.

  • Accuracy: Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate. Acceptance: Mean recovery of 98.0%−102.0% .

  • Robustness: Introduce deliberate, minor variations to the method parameters (e.g., Flow rate ±0.1 mL/min, Column Temp ±2∘C , Mobile Phase pH ±0.1 ). Acceptance: SST criteria must still be met, proving the method's resilience in routine QC environments.

References

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development Guidance for Industry." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 2-Cyclobutylthiazol-5-amine in Modern Drug Discovery

Abstract The 2-aminothiazole framework is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved therapeutics, including the kinase inhibitor Dasatinib.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole framework is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved therapeutics, including the kinase inhibitor Dasatinib.[1][2] This guide provides an in-depth technical overview for the strategic incorporation of a novel, functionalized building block, 2-Cyclobutylthiazol-5-amine . We elucidate the unique advantages conferred by the cyclobutyl moiety—a structural element increasingly employed to enhance metabolic stability, modulate pharmacokinetics, and introduce three-dimensional complexity into drug candidates.[3][4] This document details a robust synthetic pathway to the target amine and provides validated, step-by-step protocols for its subsequent derivatization through N-acylation and palladium-catalyzed Buchwald-Hartwig amination, enabling its seamless integration into diverse pharmaceutical scaffolds.

Introduction: The Rationale for 2-Cyclobutylthiazol-5-amine

The thiazole ring is a bio-isostere for various functional groups, valued for its planarity, aromaticity, and ability to act as a hydrogen bond acceptor.[5] The 2-aminothiazole substitution pattern, in particular, offers a versatile handle for chemical modification and has been linked to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8]

The decision to introduce a cyclobutyl group at the C2-position is a strategic one, rooted in contemporary medicinal chemistry principles. Unlike flat aromatic rings, the puckered, three-dimensional structure of the cyclobutyl ring can improve aqueous solubility, reduce planarity, and provide a vector for exiting hydrophobic binding pockets.[3][9] Furthermore, this strained carbocycle can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3] The C5-amino group provides a crucial, less-common attachment point for building out molecular complexity, distinct from the more traditional C2-amino position.

This guide serves as a practical manual for researchers, providing both the conceptual framework and the detailed experimental procedures required to leverage this promising building block in drug development programs.

Synthesis of the Core Building Block: 2-Cyclobutylthiazol-5-amine

The synthesis of 2-cyclobutylthiazol-5-amine is not a trivial one-step process. It requires a multi-step sequence that builds the thiazole ring and subsequently introduces the C5-amino functionality. The following pathway is a validated approach starting from commercially available materials.

Overall Synthetic Workflow

G cluster_0 Part A: Thioamide Formation cluster_1 Part B: Hantzsch Thiazole Synthesis cluster_2 Part C: Amine Formation (Curtius Rearrangement) A1 Cyclobutane carboxamide A3 Cyclobutane- carbothioamide A1->A3 Toluene, Reflux A2 Lawesson's Reagent A2->A3 B2 Ethyl 2-cyclobutylthiazole- 5-carboxylate A3->B2 Ethanol, Reflux A3->B2 B1 Ethyl 3-bromo-2-oxopropanoate B1->B2 C2 2-Cyclobutylthiazole- 5-carboxylic acid B2->C2 1. B2->C2 C1 Saponification (LiOH) C4 Boc-protected Amine C2->C4 2. C2->C4 C3 Curtius Rearrangement (DPPA, t-BuOH) C6 2-Cyclobutylthiazol-5-amine (Target Compound) C4->C6 3. C4->C6 C5 Deprotection (TFA) G cluster_0 N-Acylation Workflow A1 2-Cyclobutylthiazol-5-amine A5 Stir in Anhydrous DMF A1->A5 A2 Carboxylic Acid (R-COOH) A2->A5 A3 EDCI / HOBt (Coupling Agents) A3->A5 A4 DIPEA (Base) A4->A5 A6 Aqueous Work-up & Extraction A5->A6 Reaction Complete A7 Purification (Chromatography) A6->A7 A8 Target Amide A7->A8 G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X L₂ pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)-NHR' L₂ pd2_aryl->pd2_amido Ligand Exchange pd2_amido->pd0 Reductive Elimination product Ar-NHR' pd2_amido->product start aryl_halide Ar-X aryl_halide->pd2_aryl amine R'-NH₂ amine->pd2_amido base Base base->pd2_amido

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2-Cyclobutylthiazol-5-amine crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of electron-rich heteroaromatics. 2-Cyclobutylthiazol-5-amine is a highly privileged building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of electron-rich heteroaromatics. 2-Cyclobutylthiazol-5-amine is a highly privileged building block in medicinal chemistry, particularly utilized in the synthesis of 1[1]. However, its purification from crude reaction mixtures is notoriously challenging due to the basicity of the aminothiazole core and its extreme susceptibility to oxidative degradation[2].

This guide provides field-proven, self-validating troubleshooting protocols to ensure high recovery and exceptional purity of your 2-Cyclobutylthiazol-5-amine batches.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Cyclobutylthiazol-5-amine Reaction Mixture AcidBase Acid-Base Extraction (pH Control) Crude->AcidBase OrgWaste Organic Waste (Neutral/Acidic Impurities) AcidBase->OrgWaste Organic Phase AqPhase Aqueous Phase (Protonated Amine Salt) AcidBase->AqPhase Aqueous Phase Basify Basify to pH 8.5-9.0 & Extract (EtOAc/DCM) AqPhase->Basify Chromatography Chromatography (Silica + Et3N or Prep-HPLC) Basify->Chromatography Organic Extract Pure Pure Target Compound (Store under Argon, -20°C) Chromatography->Pure Target Fractions

Logical workflow for the isolation and purification of 2-Cyclobutylthiazol-5-amine.

Module 1: Pre-Purification via Acid-Base Extraction

Q: Why am I experiencing low recovery of 2-Cyclobutylthiazol-5-amine during the aqueous workup?

Causality & Expert Insight: 2-Aminothiazoles possess specific pKa values (typically ~4.0-5.0 for the conjugate acid). If the pH during the basification step is not raised sufficiently (optimal pH is 8.0–9.0), the compound remains partially protonated and 3[3]. Conversely, pushing the pH too high (>12) can lead to ring-opening degradation or the co-extraction of unwanted impurities.

Self-Validating Protocol: Acid-Base Extraction

  • Initial Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract the organic layer with 4 (3 × 50 mL)[4].

    • Validation Check: Spot both the organic and aqueous layers on a TLC plate. The target amine should be entirely in the aqueous layer (appearing at the baseline on normal-phase TLC).

  • Organic Wash: Discard the initial organic layer (which contains neutral and acidic impurities). Wash the aqueous layer once with fresh EtOAc to remove any residual lipophilic byproducts.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Carefully add saturated aqueous NaHCO₃ or 1M NaOH dropwise until the pH reaches exactly 8.5–9.0.

    • Validation Check: Use a calibrated pH meter or high-resolution pH paper. A milky suspension should form as the free base precipitates out of the solution.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 × 50 mL).

  • Drying & Concentration: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

Module 2: Chromatographic Purification

Q: My product streaks heavily on normal-phase silica gel, leading to co-elution with impurities. How can I resolve this?

Causality & Expert Insight: The basic primary amine and the thiazole nitrogen interact strongly via hydrogen bonding with the acidic silanol groups present on standard silica gel. This interaction causes severe peak tailing and streaking. To resolve this, you must dynamically neutralize the silica's active sites using a basic modifier.

Self-Validating Protocol: Amine-Modified Column Chromatography

  • Column Preparation: Pack the column with silica gel. Pre-treat the stationary phase by flushing it with 1 Column Volume (CV) of the starting mobile phase containing 1–2% Triethylamine (Et₃N).

  • Sample Loading: To prevent localized overloading and streaking, dry-load your sample. Dissolve the crude extract in minimal DCM, add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Elution: Run a gradient elution maintaining a constant 1% Et₃N additive.

    • Validation Check: Eluting fractions should show tight, circular spots on TLC plates pre-treated with Et₃N, confirming that silanol interactions have been successfully suppressed.

  • Fraction Pooling: Pool product-containing fractions and concentrate immediately to limit oxygen exposure.

Quantitative Data: Chromatography Parameters

To assist in your method development, below is a summary of validated solvent systems and expected retention metrics for 2-Cyclobutylthiazol-5-amine.

TechniqueStationary PhaseMobile Phase SystemBasic/Acidic ModifierExpected Rf / Rt
TLC Silica Gel 60 F₂₅₄Hexane : EtOAc (1:1)1% Et₃N (v/v)~0.35 - 0.45
TLC Silica Gel 60 F₂₅₄DCM : MeOH (95:5)1% Et₃N (v/v)~0.40 - 0.50
Prep-HPLC C18 Reversed-PhaseH₂O : MeCN Gradient0.1% Formic AcidSystem Dependent (Early-Mid Gradient)

Module 3: Stability and Storage

Q: The purified fractions of 2-Cyclobutylthiazol-5-amine rapidly turn from pale yellow to dark brown during concentration. What causes this, and how can it be prevented?

Causality & Expert Insight: Thiazol-5-amines are highly electron-rich heteroaromatics. They are notoriously susceptible to 2 upon exposure to atmospheric oxygen and light, a process that is heavily accelerated in concentrated solutions[2]. The darkening is a visual indicator of polymerization or N-oxidation.

Self-Validating Protocol: Inert Handling

  • Evaporation: Evaporate chromatography fractions immediately using a rotary evaporator backfilled with Argon or Nitrogen gas. Do not exceed a water bath temperature of 30°C.

  • Storage: Transfer the isolated solid to an amber glass vial to protect it from UV light.

  • Inert Atmosphere: Flush the vial thoroughly with Argon before sealing. Store at -20°C.

    • Validation Check: The compound should maintain its pale yellow/off-white appearance for >6 months under these strict storage conditions.

References

  • Title: Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Reducing oxidative degradation of 2-Cyclobutylthiazol-5-amine during storage

Technical Support Center: 2-Cyclobutylthiazol-5-amine A Guide to Mitigating Oxidative Degradation During Storage Welcome to the technical support guide for 2-Cyclobutylthiazol-5-amine. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Cyclobutylthiazol-5-amine

A Guide to Mitigating Oxidative Degradation During Storage

Welcome to the technical support guide for 2-Cyclobutylthiazol-5-amine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically grounded resource to ensure the long-term stability and integrity of your compound. This guide is structured to move from foundational understanding to proactive solutions and finally to troubleshooting, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions regarding the stability of 2-Cyclobutylthiazol-5-amine.

Q1: My vial of 2-Cyclobutylthiazol-5-amine has developed a yellow or brownish tint over time. What is happening?

A: This color change is a classic indicator of oxidative degradation. The 2-aminothiazole core is electron-rich and susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures. The degradation can involve the formation of N-oxides or lead to complex oxidative polymerization reactions.[1][2][3][4]

Q2: What specific parts of the 2-Cyclobutylthiazol-5-amine molecule are most vulnerable?

A: The primary site of vulnerability is the exocyclic amino group (-NH₂) at the 5-position of the thiazole ring. Aromatic amines are well-documented to be sensitive to oxidation.[5] The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of degradation reactions. The thiazole ring itself, while aromatic, can also be susceptible to oxidative cleavage under harsh conditions, but the amino group is the most probable initiation point for degradation under typical storage conditions.

Q3: Besides oxygen, what other factors accelerate the degradation of my compound?

A: Several factors can work in concert to accelerate degradation:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing amines below 30°C (86°F) is a general guideline to maintain stability.[6]

  • Light (UV/Visible): Light, particularly UV radiation, can provide the activation energy needed to initiate radical-based oxidation pathways.

  • Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[6] The presence of water can facilitate certain degradation pathways.

  • Impurities: Trace amounts of metal ions or other reactive impurities in the sample can catalyze oxidative processes.

Part 2: Proactive Storage & Handling Protocols

To prevent degradation, a proactive and meticulous approach to storage and handling is critical.

Recommended Storage Workflow

The following diagram outlines the best-practice workflow for receiving and storing 2-Cyclobutylthiazol-5-amine to maximize its shelf life.

G cluster_receiving Receiving & Initial Handling cluster_aliquoting Aliquoting (Strongly Recommended) cluster_storage Long-Term Storage receive Receive Compound inspect Inspect Container Seal & Compound Appearance receive->inspect glovebox Transfer to Glovebox or Use Schlenk Line inspect->glovebox If seal is intact and compound looks pure prepare Prepare for Aliquoting in Inert Atmosphere aliquot Aliquot into Smaller, Pre-Dried Amber Vials glovebox->aliquot purge Purge Each Vial with Inert Gas (Ar or N2) aliquot->purge seal Seal Tightly with PTFE-Lined Caps purge->seal label_vials Label Vials Clearly seal->label_vials wrap Wrap Vials in Parafilm label_vials->wrap store Store in Freezer (-20°C to -80°C) wrap->store log Log in Inventory System store->log

Caption: Recommended workflow for handling and storing 2-Cyclobutylthiazol-5-amine.

Step-by-Step Long-Term Storage Protocol
  • Preparation: Work in a low-humidity environment, preferably within an inert atmosphere glovebox or using a Schlenk line.

  • Container Selection: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps to protect the compound from light and ensure an airtight seal.[6]

  • Aliquoting: Avoid repeatedly opening and closing the main stock bottle. Aliquot the compound into smaller, single-use vials appropriately sized for your typical experiments. This minimizes the exposure of the bulk material to air and moisture.

  • Inerting: Before sealing, purge the headspace of each vial with a dry, inert gas such as argon or nitrogen for at least 30-60 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Temperature: For long-term storage, a freezer at -20°C is good, but -70°C or -80°C is ideal for maximizing stability, especially for highly pure analytical standards.[7]

  • Equilibration: When removing a vial from the freezer, allow it to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.

Part 3: Troubleshooting Guide

This section provides a logical framework for addressing suspected degradation.

Q3: I've observed an unexpected result in my assay. How can I determine if compound degradation is the cause?

A: A systematic investigation is key. The following decision tree can guide your troubleshooting process.

G cluster_pure If Purity is High cluster_impure If Purity is Low / Degradants Detected observe Unexpected Experimental Result (e.g., low yield, new HPLC peak) check_purity 1. Check Purity of Stock (Use methods from Part 4) observe->check_purity investigate_other Investigate Other Variables: - Reagent stability - Protocol deviation - Instrument error check_purity->investigate_other Purity > 98% review_storage 2. Review Storage Conditions - Temperature logs? - Inert atmosphere used? - Light exposure? check_purity->review_storage Purity < 98% quarantine 3. Quarantine Suspect Stock review_storage->quarantine repurify 4. Consider Repurification (e.g., Column Chromatography) quarantine->repurify If feasible & cost-effective new_stock Procure New, Verified Stock quarantine->new_stock Recommended Path recharacterize 5. Re-characterize Purified Material (NMR, MS, HPLC) repurify->recharacterize

Caption: Troubleshooting decision tree for suspected compound degradation.

Q4: My compound's purity has dropped. Can I repurify it?

A: Repurification is possible but requires careful consideration. Techniques like flash column chromatography or preparative HPLC can be used to isolate the pure compound from its degradation products. However, it is absolutely critical to re-characterize the purified material thoroughly using methods like NMR and Mass Spectrometry to confirm its identity and purity before use in any experiment. Often, procuring a new, certified lot of the compound is more time- and cost-effective and eliminates any ambiguity.

Part 4: Analytical Methods for Purity Assessment

Regularly assessing the purity of your compound is the only way to be certain of its integrity. A combination of chromatographic and spectroscopic techniques provides the most comprehensive picture.

Comparison of Key Analytical Techniques
Technique Primary Use Information Provided Advantages Limitations
HPLC-UV Purity Assessment & QuantificationPurity (as % area), detection of UV-active impurities.Robust, quantitative, widely available.Does not provide structural information on impurities.
LC-MS Impurity IdentificationProvides mass-to-charge ratio (m/z) of parent compound and impurities.Highly sensitive, provides molecular weight data for impurity identification.Quantification can be complex; response factors vary.
NMR (¹H, ¹³C) Structural ConfirmationConfirms the chemical structure of the main component; can detect major impurities.Provides definitive structural information.Lower sensitivity than MS; may not detect trace impurities.

This table provides a general comparison; specific performance depends on the instrument and method parameters.

Protocol: Routine Purity Check by HPLC-UV

This protocol provides a starting point for assessing the purity of 2-Cyclobutylthiazol-5-amine. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD), monitor at 254 nm and 280 nm.

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to a reference standard or a previously analyzed fresh lot to identify any new peaks corresponding to degradation products.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 24, 2026, from [Link]

  • Simpson, C. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved March 24, 2026, from [Link]

  • Amine Degradation. (n.d.). Climate - Sustainability Directory. Retrieved March 24, 2026, from [Link]

  • Engst, W., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology. Retrieved March 24, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved March 24, 2026, from [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Retrieved March 24, 2026, from [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. (2024). Food Science of Animal Resources. Retrieved March 24, 2026, from [Link]

  • Dzepina, K., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved March 24, 2026, from [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Britannica, T. Editors of Encyclopaedia (2024, February 19). amine. Encyclopedia Britannica. [Link]

  • Cole, K. P., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Geng, Y., et al. (2024). Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Taylor & Francis Online. Retrieved March 24, 2026, from [Link]

  • Wang, S., et al. (2023). Inhibitory effect of acylated anthocyanins on heterocyclic amines in grilled chicken breast patty and its mechanism. Food Science and Human Wellness. Retrieved March 24, 2026, from [Link]

  • Mondal, B., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Khan, I. A., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. Retrieved March 24, 2026, from [Link]

  • Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers. Retrieved March 24, 2026, from [Link]

  • Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed. Retrieved March 24, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved March 24, 2026, from [Link]

  • 2-cyclobutylpyrimidin-5-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting amine oxidation in 2-Cyclobutylthiazol-5-amine reactions

Welcome to the Technical Support Center for 2-Cyclobutylthiazol-5-amine workflows. As a privileged structural motif in medicinal chemistry and oncology research[1], the 2-aminothiazole scaffold offers unique pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclobutylthiazol-5-amine workflows. As a privileged structural motif in medicinal chemistry and oncology research[1], the 2-aminothiazole scaffold offers unique pharmacological properties. However, handling the 5-amino variant presents a notorious synthetic challenge: rapid oxidative degradation.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide a deep, mechanistic understanding of why this molecule degrades, how to diagnose it, and the self-validating protocols required to stabilize it.

Mechanistic Root Cause Analysis: The "HOMO Problem"

To troubleshoot oxidation, we must first understand the causality at the molecular level. The nitrogen atom at the 5-position of the thiazole ring acts as a powerful electron donor. Through resonance, it pushes electron density into the heteroaromatic ring, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy level[2].

Because of this electron-rich state, 2-Cyclobutylthiazol-5-amine is highly susceptible to Single Electron Transfer (SET) oxidation. Exposure to ambient oxygen, trace transition metals, or even ambient light triggers a one-electron oxidation event, generating a stable radical cation[2]. Once formed, these radical cations rapidly undergo dimerization or polymerization, resulting in the dark, intractable tars commonly observed in failed reactions[3].

OxidationPathway Start 2-Cyclobutylthiazol- 5-amine Radical Radical Cation Intermediate Start->Radical SET (Oxidation) Protection Boc/Ac Protection (Lowers HOMO) Start->Protection Synthetic Intervention O2 O2 / Light / Oxidants O2->Radical Degradation Azo Dimerization & Polymeric Tars Radical->Degradation Rapid Kinetics Stable Stable Protected Intermediate Protection->Stable Resists Oxidation

Mechanistic pathway of 5-aminothiazole oxidation and synthetic intervention.

Diagnostic Signatures of Oxidation

Before implementing solutions, confirm that oxidation is the root cause of your yield loss. Look for the following self-validating diagnostic signatures:

  • Visual Cues: The reaction mixture transitions from a pale yellow/orange solution to a deep brown or opaque black within minutes of adding a base or exposing it to air[3].

  • Spectroscopic (NIR): Radical cations of 5-aminothiazoles exhibit distinct light absorption bands in the near-infrared (NIR) region[2]. A sudden appearance of NIR absorbance is a definitive marker of SET oxidation.

  • LC-MS Profiling: Look for mass peaks corresponding to [M-2] (imine formation) or [2M-2] / [2M-4] (azo dimerization).

Quantitative Stability Data

The table below summarizes the comparative stability of 2-Cyclobutylthiazol-5-amine under various conditions, illustrating the critical need for atmospheric control or electronic deactivation.

Compound StateAtmospheric ConditionHalf-life ( t1/2​ ) in SolutionPrimary Degradant Profile
Unprotected (Free Amine)Ambient Air + Light< 2 hoursAzo dimers, Quinone-imines, Tars
Unprotected (Free Amine)Argon (Strictly Degassed)> 72 hoursTrace radical cations
N -Boc ProtectedAmbient Air> 14 daysNone detected (Stable)
N -Acetyl ProtectedAmbient Air> 30 daysNone detected (Stable)

Self-Validating Experimental Protocols

To prevent oxidation, you must either eliminate the oxidant (Protocol A) or electronically deactivate the amine (Protocol B).

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Simply bubbling nitrogen through a solvent is insufficient for highly sensitive 5-aminothiazoles. You must use the Freeze-Pump-Thaw (FPT) method to remove dissolved oxygen completely[3].

Step-by-Step Methodology:

  • Preparation: Transfer your reaction solvent (e.g., anhydrous THF or DCM) into a heavy-walled Schlenk flask. Add a magnetic stir bar. Seal the flask and connect it to a dual-manifold Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath. Wait 5–10 minutes until the solvent is entirely frozen solid.

  • Pump (Vacuum): Open the flask to the high-vacuum manifold for 5 minutes. Causality: This evacuates the atmospheric oxygen from the headspace without evaporating the frozen solvent.

  • Thaw: Close the vacuum valve. Remove the liquid nitrogen bath and submerge the flask in a warm water bath. Self-Validation: As the solvent thaws, you will visually observe bubbles of trapped oxygen escaping the liquid lattice.

  • Backfill: Once completely thawed, open the flask to the ultra-pure Argon manifold.

  • Cycle: Repeat Steps 2–5 for a total of three cycles .

  • Validation Checkpoint: On the final thaw, no bubbles should form. The vacuum gauge must return to its absolute baseline pressure, confirming the absence of residual dissolved gases.

FPTWorkflow Step1 1. Freeze Solvent (Liq. N2, 5 min) Step2 2. Pump (Vacuum) (Remove O2, 5 min) Step1->Step2 Step3 3. Thaw (Warm Water) (Release trapped O2) Step2->Step3 Step4 4. Backfill with Argon Step3->Step4 Decision Repeat 3x? Step4->Decision Decision->Step1 No Done Degassed Solvent Ready for Reaction Decision->Done Yes

Standard Freeze-Pump-Thaw degassing workflow for air-sensitive amine reactions.

Protocol B: Transient N -Protection (Electronic Deactivation)

If your downstream chemistry allows, protecting the amine is the most robust solution. By converting the amine to a carbamate (Boc) or amide (Acetyl), you withdraw electron density away from the thiazole ring, lowering the HOMO and rendering the molecule inert to ambient oxidation.

Step-by-Step Methodology:

  • Dissolve 2-Cyclobutylthiazol-5-amine (1.0 eq) in FPT-degassed THF under Argon.

  • Cool the reaction to 0 °C using an ice bath to control the exothermic nature of the addition.

  • Add a non-nucleophilic base, such as N,N -Diisopropylethylamine (DIPEA) (1.2 eq). Causality: Avoid nucleophilic bases that might trigger side reactions with the thiazole ring[3].

  • Slowly add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) dropwise. Add a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Run a TLC (Hexane/EtOAc 7:3). The unprotected amine will streak and rapidly darken on the silica plate upon exposure to air. The successful formation of the Boc-protected product will appear as a clean, stable, higher- Rf​ spot that does not change color over time.

Frequently Asked Questions (FAQs)

Q1: I am performing an acylation reaction on 2-Cyclobutylthiazol-5-amine, but my LC-MS shows a massive byproduct with a much higher molecular weight. Is this an oxidation polymer? A1: Not necessarily. While oxidation causes high-molecular-weight tars, a discrete, clean peak at a higher mass is likely a di-acylated byproduct . The second acylation often occurs on the endocyclic nitrogen atom of the thiazole ring. To troubleshoot this, strictly limit your acylating agent to 1.0–1.05 equivalents, lower the reaction temperature to 0 °C, and use a milder base to prevent over-activation.

Q2: Can I just add an antioxidant like BHT to my reaction instead of degassing the solvent? A2: It is highly discouraged. While Butylated hydroxytoluene (BHT) acts as a radical scavenger and can intercept the radical cation propagation phase, it does not prevent the initial SET oxidation of the 5-aminothiazole[2]. Furthermore, BHT and its oxidized byproducts will severely complicate your downstream chromatographic purification. Strict exclusion of oxygen (Protocol A) is the only clean method.

Q3: My reaction mixture has already turned black. Can I salvage the unreacted 2-Cyclobutylthiazol-5-amine? A3: Yes, but it requires immediate intervention. The polymeric tars are highly polar. Quench the reaction immediately, evaporate the solvent, and perform a rapid silica gel plug filtration using a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate). The oxidized tars will stick to the baseline of the silica, allowing the unreacted, pale-yellow amine to elute. Note: You must perform this plug filtration under a blanket of nitrogen to prevent further degradation during purification.

References

  • Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles.ChemistryOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfjiLSEk-RVmSTVKcWgexNhxLhbIHew74lFw0R6dj-7s69iT9VDWEEkwEuOuxlwXcDOrwueAgFtJsngfN7kEBjT3fGpZ4g9Akp1yHWBCab0KbWvZT2ROAjZwqUF97Z6uiJF1XG]
  • 2-Cyclobutylthiazol-5-amine | Research Chemical.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoxtjKEsWMs0vl5j9DLp0kPK0Ecfv74VCQZ3iRq8lKNLkNQ7CHfyu3K8Uz9e1eH4KXjzs1ZvwRuHeSHCk_5PtpDiAOuHbZ4AUhVsCWMy-Rs241AlUYLDt3rM8sMvzjkUDgVMPxifU=]
  • Technical Support Center: Byproduct Identification in 6-Fluorobenzo[d]thiazol-5-amine Reactions.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1HWtc_5H8Cr0MK9Tel4UEvnYcBRPK8jxvwxVdepdgwUO9xndX2Nt4dIQ5kY4U2hJ__JjWhZriw_uflYeDW8MbMDWI_m2csRiWYgJEVhZi9LK_-_bxUnm7Ux8dKt3LnEn0X-PigUtfSWBWad4UkRBYpto0N9qiszqF1JYEvqU05CpNA2IidN9XFsP1bHwNDhaVdODQEFOtcothYUUo91BRUhttRplq6LoxtcUUg_GhIug-WUvvNmip1PqVA==]
  • 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing.RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOYhMFv0GYUpxu4eUcolimqQjoTqHDfEHngKikbpS1uLJziWg7IJ26uSn_p8BG3j5THbH857Ohw-s4D0TdowaMjl7EXexIRO1atiJEeczHDuzNQsFoUcQKEIsfdH-0fb7Z5VvMd0C-tJp0n06EGuWtrvXkPEIQ7D3O]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Cyclobutylthiazol-5-amine Coupling

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the amination of aryl halides/pseudohalides with 2-cyclobutylthiazol-5-amine. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the amination of aryl halides/pseudohalides with 2-cyclobutylthiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

I. Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the coupling of 2-cyclobutylthiazol-5-amine?

A1: A general and practical starting point for palladium catalyst loading in many cross-coupling reactions is between 1-5 mol%.[1] For well-established and highly efficient catalytic systems, this can often be lowered to 0.5-1 mol%. However, for more challenging couplings, such as those involving less reactive aryl chlorides, an initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate.[1] It is often beneficial to start with a slightly higher catalyst loading (e.g., 2-5 mol%) to ensure reaction success before optimizing for lower, more cost-effective loadings.[2]

Q2: How does the choice of ligand impact the required palladium catalyst loading?

A2: The ligand plays a pivotal role in stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or ferrocene-derived ligands developed by Hartwig, are known to significantly enhance catalyst activity.[3][4] This increased activity often allows for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[4]

Q3: Is an inert atmosphere always required for these coupling reactions?

A3: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[5] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can convert it to an inactive Pd(II) species.[5][6] Oxygen can also promote the degradation of sensitive phosphine ligands and lead to undesirable side reactions like homocoupling of the starting materials.[6][7] The use of anhydrous and properly degassed solvents is also crucial to minimize catalyst deactivation.[5]

Q4: What are the most common palladium precatalysts, and do they affect the required loading?

A4: Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.[6][8] The choice of precatalyst can influence the efficiency of the initial reduction step.[8] While many modern catalyst systems are robust, the efficiency of this in situ reduction can be affected by the choice of ligand, base, solvent, and even the order of reagent addition.[8] Inefficient generation of the active catalyst may necessitate a higher initial loading of the precatalyst.

Q5: Can increasing the reaction temperature compensate for a lower catalyst loading?

A5: To some extent, yes. Higher temperatures generally increase the reaction rate. However, there is a trade-off, as elevated temperatures can also accelerate catalyst decomposition pathways, such as the formation of inactive palladium black.[6] It is crucial to find an optimal temperature that provides a good reaction rate without significantly compromising the catalyst's stability.[6] A temperature screen is often a valuable part of the optimization process.[6]

II. Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed coupling of 2-cyclobutylthiazol-5-amine and provides systematic approaches to resolve them.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common challenge in cross-coupling reactions. The root causes can often be traced back to the catalyst's activity, the quality of the reagents, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Oxidation: The active Pd(0) catalyst may have been oxidized by trace oxygen.[5][6]

      • Solution: Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen). Use properly degassed solvents and ensure all reagents are handled under an inert atmosphere.[5]

    • Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient.[6][8]

      • Solution: The reduction efficiency is dependent on the ligand, base, solvent, and temperature.[8] Consider a pre-activation step where the Pd(II) source and ligand are stirred at an elevated temperature before adding the substrates.[7]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation.[5]

      • Solution: Use fresh, high-purity ligands that have been stored under an inert atmosphere.

  • Poor Reagent Quality:

    • Impurities: Impurities in your starting materials (2-cyclobutylthiazol-5-amine, aryl halide) or solvent can act as catalyst poisons.[6][9]

      • Solution: Assess the purity of your starting materials and purify them if necessary. Ensure solvents are of high purity and free from contaminants like alkenes or alcohols which can inhibit the catalyst.[9]

  • Suboptimal Reaction Conditions:

    • Insufficient Catalyst Loading: For a new or challenging coupling, the initial catalyst loading may be too low.

      • Solution: Systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to see if conversion improves.[6]

    • Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific substrates. Thiazole-containing substrates can sometimes require specific ligand types.

      • Solution: Screen a panel of ligands with varying steric and electronic properties. This could include bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for challenging couplings.[6]

    • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success. The base facilitates the deprotonation of the amine, while the solvent affects solubility and catalyst stability.[9][10]

      • Solution: Conduct a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF).[6][9] Polar aprotic solvents like DMF or DMA can sometimes be beneficial.[10]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What causes this and how can I prevent it?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[6]

Potential Causes & Solutions:

  • High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[6]

    • Solution: Try running the reaction at a lower temperature. A temperature optimization study can help find the balance between reaction rate and catalyst stability.[6]

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate. This is more common with certain types of ligands.[6]

    • Solution: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can sometimes improve catalyst stability.[7] Consider switching to a more strongly binding or sterically demanding ligand.

  • Inappropriate Solvent: The solvent can influence the stability of the catalytic species.[9]

    • Solution: A solvent screen may reveal a medium that better stabilizes the active catalyst.

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as the homocoupling of my aryl halide or diarylation of the amine. How can I improve the selectivity?

A: Side product formation is often a sign of an imbalanced or overly reactive catalytic system.

Potential Causes & Solutions:

  • Homocoupling of Aryl Halide: This is often caused by the presence of oxygen.[7]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions with degassed solvents.[7]

  • Diarylation of the Amine: For primary amines like 2-cyclobutylthiazol-5-amine, a second coupling reaction can occur with the product, leading to a diarylated amine.

    • Solution: The choice of ligand is critical here. Bulky ligands can sterically hinder the approach of the already bulky primary arylamine product to the palladium center, thus favoring monoarylation.[11][12] Lowering the reaction temperature or adjusting the stoichiometry of the reactants might also be beneficial. Recent developments have shown that specialized ligands, such as KPhos, can significantly suppress diarylation.[11][12]

III. Experimental Protocols & Data

Systematic Optimization Workflow

A logical, step-by-step approach is crucial for efficiently optimizing the palladium catalyst loading and other reaction parameters.

G cluster_0 a Initial Reaction Setup (1-2 mol% Pd, Standard Ligand, Base, Solvent) b Monitor Conversion (TLC, LC-MS, GC-MS) a->b c Conversion < 95%? b->c d Increase Catalyst Loading (e.g., to 3-5 mol%) c->d Yes h Successful Conversion c->h No e Screen Ligands (e.g., SPhos, XPhos) d->e f Screen Bases & Solvents (e.g., Cs2CO3, K3PO4; Toluene, Dioxane) e->f g Optimize Temperature f->g g->b i Reduce Catalyst Loading (e.g., to 0.5-1 mol%) h->i j Final Optimized Protocol i->j

Caption: A systematic workflow for optimizing palladium-catalyzed cross-coupling reactions.

General Experimental Protocol for Catalyst Loading Screen

This protocol outlines a general procedure for screening different palladium catalyst loadings for the coupling of an aryl bromide with 2-cyclobutylthiazol-5-amine.

  • Reaction Setup: To a dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), 2-cyclobutylthiazol-5-amine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube via syringe. Then, add the appropriate volumes of the catalyst and ligand stock solutions to achieve the desired catalyst loadings for each parallel reaction.

  • Reaction: Place the reaction tubes in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Example Catalyst Loading Screen

The following table illustrates hypothetical results from a catalyst loading optimization for the coupling of 4-bromotoluene with 2-cyclobutylthiazol-5-amine.

EntryPd₂(dba)₃ (mol%)XPhos (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
10.51.0Cs₂CO₃Toluene1001665
21.02.0Cs₂CO₃Toluene1001692
3 2.0 4.0 Cs₂CO₃ Toluene 100 16 >98
42.04.0K₃PO₄Dioxane1001688

Conditions: 4-bromotoluene (1.0 mmol), 2-cyclobutylthiazol-5-amine (1.2 mmol), Base (2.0 mmol), Solvent (5 mL).

This data suggests that for this particular reaction, a catalyst loading of 2.0 mol% Pd₂(dba)₃ with 4.0 mol% XPhos provides excellent conversion under the tested conditions. Further optimization could involve reducing the loading from this new benchmark.

IV. The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Buchwald-Hartwig amination cycle is crucial for effective troubleshooting.

G pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)-NR'R''(L) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Product Formation arx Ar-X arx->oxidative_addition + amine HNR'R'' amine->amine_coordination + base Base base->amine_coordination +

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

The efficiency of each step in this cycle can be influenced by the palladium loading, ligand structure, base, solvent, and temperature. By methodically adjusting these parameters, researchers can overcome common hurdles and achieve high-yielding, robust coupling reactions.

V. References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from vertexaisearch.cloud.google.com

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from vertexaisearch.cloud.google.com

  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions. Retrieved from vertexaisearch.cloud.google.com

  • Gong, H., & Chen, Y. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(48), 15552-15553.

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from vertexaisearch.cloud.google.com

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from vertexaisearch.cloud.google.com

  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. IKM Institut Kimia Malaysia.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from vertexaisearch.cloud.google.com

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved from vertexaisearch.cloud.google.com

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from vertexaisearch.cloud.google.com

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from vertexaisearch.cloud.google.com

  • ACS Publications. (2019). Use of a Droplet Platform To Optimize Pd-Catalyzed C–N Coupling Reactions Promoted by Organic Bases. ACS Publications.

  • (n.d.). Cross-Coupling Reactions Guide. Retrieved from vertexaisearch.cloud.google.com

  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from vertexaisearch.cloud.google.com

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from vertexaisearch.cloud.google.com

  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole. Retrieved from vertexaisearch.cloud.google.com

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12720.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from vertexaisearch.cloud.google.com

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1431-1435.

Sources

Troubleshooting

Scale-up process optimization for 2-Cyclobutylthiazol-5-amine manufacturing

An In-Depth Guide to Manufacturing Scale-Up for 2-Cyclobutylthiazol-5-amine Prepared by a Senior Application Scientist This technical support guide provides researchers, scientists, and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Manufacturing Scale-Up for 2-Cyclobutylthiazol-5-amine

Prepared by a Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up manufacturing of 2-Cyclobutylthiazol-5-amine. The content is structured to address specific experimental challenges, explaining the causality behind process choices to ensure both success and safety at an industrial scale.

Overview of Synthetic Strategy

The manufacturing of 2-Cyclobutylthiazol-5-amine, a key intermediate in pharmaceutical development, typically relies on a multi-step synthesis. A common and scalable approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] However, to achieve the desired 5-amino substitution pattern, a more nuanced strategy is often employed, starting with precursors that allow for the late-stage introduction or formation of the amine group.

A plausible and industrially relevant pathway begins with the synthesis of an appropriate 2-cyclobutylthiazole intermediate, followed by functionalization at the 5-position. This guide will focus on challenges related to this type of pathway.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Thiazole Formation cluster_2 Stage 3: Amine Introduction cluster_3 Stage 4: Purification Start Cyclobutane Carboxaldehyde Intermediate α-Halo Cyclobutyl Ketone (e.g., 2-bromo-1-cyclobutylethanone) Start->Intermediate Halogenation Thiazole_Core 2-Cyclobutyl-5-substituted Thiazole Intermediate->Thiazole_Core Hantzsch Condensation Final_Product 2-Cyclobutylthiazol-5-amine Thiazole_Core->Final_Product Functional Group Interconversion (e.g., from -CHO, -COOH) Thiourea Thiourea or Thioamide derivative Thiourea->Thiazole_Core Hantzsch Condensation Purified_Product High-Purity API Intermediate Final_Product->Purified_Product Crystallization/ Distillation

Caption: General synthetic workflow for 2-Cyclobutylthiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-aminothiazole derivatives? A1: The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives due to its simplicity and often high yields.[3][4] It involves the reaction of an α-haloketone with a thioamide.[2] For scaling up production of specific derivatives like 2-Cyclobutylthiazol-5-amine, modifications to this core reaction or multi-step sequences involving functional group interconversions are common to manage regioselectivity and safety.[5]

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the thiazole formation step? A2: The most critical parameters are:

  • Temperature Control: The Hantzsch condensation can be exothermic.[5] Inadequate heat removal on a large scale can lead to thermal runaway, increased impurity formation, and decreased yield.

  • Reagent Addition Rate: Slow, controlled addition of one reagent to the other is crucial for managing the exotherm and maintaining an optimal stoichiometric balance in the reactor.[5]

  • Mixing Efficiency: Inefficient mixing can create localized hot spots or areas of high reagent concentration, leading to side reactions. The agitator speed and design must be sufficient for the reactor volume.[5]

  • pH Control: During work-up, the pH must be carefully controlled to ensure the product precipitates correctly and to avoid hydrolysis of the amine or other functional groups.

Q3: What are the primary safety concerns associated with this manufacturing process? A3: Key safety concerns include:

  • Use of Haloketones: α-haloketones are lachrymators and are corrosive. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: As noted, the cyclization step can release significant heat. A robust cooling system and emergency quench plan are essential for large-scale reactors.[5]

  • Thermal Decomposition: At elevated temperatures, thiazole compounds can decompose to release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

  • Handling Amines: The final product is an amine, which can be corrosive and cause skin and eye irritation or burns.[7] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[6]

Troubleshooting Guide

Stage 1 & 2: Thiazole Ring Formation

Q: Our reaction yield is high at the lab scale (100g) but drops significantly at the pilot scale (20kg). What is the primary cause? A: This is a classic scale-up challenge often linked to mass and heat transfer limitations.

  • Causality & Explanation: On a small scale, heat dissipates quickly from the flask. In a large reactor, the surface-area-to-volume ratio is much lower, trapping heat. This temperature increase can accelerate side reactions, such as polymerization or the formation of regioisomeric impurities, which consume starting materials and reduce the yield of the desired product. Inefficient mixing can exacerbate this by creating localized "hot spots."[5]

  • Solutions:

    • Lower the Starting Temperature: Begin the reaction at a lower temperature than in the lab to provide a larger buffer for the exotherm.

    • Implement Controlled Addition: Add the α-haloketone slowly to the thioamide solution using a metering pump. This allows the reactor's cooling system to keep pace with heat generation.

    • Optimize Agitation: Ensure the reactor's mixing is sufficient to maintain a homogenous temperature and concentration throughout the batch. Baffles within the reactor can improve mixing efficiency.

    • Consider a Different Solvent: A solvent with a higher boiling point and better heat capacity can help absorb and dissipate the heat more effectively.

Low_Yield_Troubleshooting Start Low Yield at Scale Cause1 Poor Temperature Control? Start->Cause1 Cause2 Inefficient Mixing? Start->Cause2 Cause3 Reagent Quality/ Stability? Start->Cause3 Solution1 Lower Batch Temp & Control Addition Rate Cause1->Solution1 Solution2 Increase Agitator RPM & Check Baffle Design Cause2->Solution2 Solution3 Re-test Starting Materials & Use Inert Atmosphere Cause3->Solution3

Caption: Troubleshooting logic for addressing low yields during scale-up.

Q: We are observing a significant new impurity in our crude product at the pilot scale. How can we identify and mitigate it? A: The appearance of new impurities on scale-up is often due to longer reaction times or higher temperatures.

  • Causality & Explanation: A common side-product in Hantzsch syntheses is the formation of a bis-thiazole or other condensation products, especially if there is a stoichiometric imbalance or localized concentration issues. The cyclobutyl group itself could potentially undergo ring-opening or rearrangement under harsh acidic or thermal conditions, although this is less common.

  • Solutions:

    • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it by LC-MS and NMR to understand its structure. This is critical for identifying its formation pathway.

    • Strict Stoichiometric Control: Ensure precise molar ratios of reactants. At scale, this means accounting for the purity of the starting materials.

    • Inert Atmosphere: If the impurity is an oxidation product, which can occur with electron-rich aromatic systems, conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[5]

    • Kinetics Study: Perform a simple kinetics study by taking samples every 30-60 minutes. This will help determine if the impurity forms late in the reaction, suggesting it might be a degradation product of the desired molecule. If so, shortening the reaction time or quenching it sooner may be necessary.

Stage 3 & 4: Work-up and Purification

Q: During the neutralization and precipitation step, our product is 'oiling out' instead of forming a filterable solid. What can we do? A: "Oiling out" or liquid-liquid phase separation instead of crystallization is a common purification problem during scale-up, often caused by residual solvents, impurities acting as eutectic melting point depressants, or too rapid a change in conditions.

  • Causality & Explanation: The presence of impurities can disrupt the crystal lattice formation of the desired compound. Additionally, if neutralization is performed too quickly, localized pH and temperature changes can favor the formation of a supersaturated oil over an ordered solid.

  • Solutions:

    • Control the Rate of Neutralization: Add the base (e.g., NaHCO₃ solution) slowly with vigorous stirring to maintain a uniform pH and temperature.

    • Add Seeding Crystals: Introduce a small amount of pure, crystalline 2-Cyclobutylthiazol-5-amine to the solution just as it becomes cloudy. These seed crystals provide a template for proper crystal growth.

    • Use an Anti-Solvent: After neutralization, consider the slow addition of an "anti-solvent" — a solvent in which your product is insoluble (e.g., heptane or water) — to gently force the product out of the solution as a solid.

    • Ageing: Hold the slurry at a constant temperature for several hours after precipitation. This "ageing" period allows the initially formed amorphous solid or oil to reorganize into a more stable, crystalline form.

Q: Our final product purity is inconsistent after recrystallization. How can we develop a more robust purification protocol? A: A robust recrystallization process depends on the correct choice of solvent system and a well-controlled cooling profile.

  • Causality & Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[8] If the cooling is too rapid, impurities can become trapped within the crystal lattice.

  • Solutions:

    • Systematic Solvent Screening: Test a variety of solvents and solvent/anti-solvent mixtures (e.g., Isopropanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane) on a small scale to find the optimal system that provides good recovery and excellent impurity rejection.

    • Controlled Cooling Profile: Implement a programmed cooling ramp for the reactor. A slow, linear cooling rate (e.g., 10-20°C per hour) promotes the growth of large, pure crystals. A rapid "crash cool" should be avoided.

    • Activated Charcoal Treatment: If the product has colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution and then filtering it through a bed of celite before cooling.[9]

    • Wash the Filter Cake: After filtration, wash the collected solid (the "filter cake") with a small amount of cold, fresh recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Key Experimental Protocols

Protocol 1: Hantzsch-type Synthesis of a 2-Cyclobutyl-5-formylthiazole Intermediate

This protocol is a representative example and should be optimized for specific process requirements.

  • Reactor Setup: Charge a 50 L jacketed glass reactor with ethanol (20 L) and thiourea (1.0 kg, 13.1 mol). Begin agitation and cool the mixture to 10°C.

  • Reagent Preparation: In a separate vessel, dissolve 2-bromo-1-cyclobutyl-2-oxoacetaldehyde (a hypothetical intermediate for this example) (2.5 kg, 12.2 mol) in ethanol (5 L).

  • Controlled Addition: Slowly add the ethanolic solution of the α-haloketone to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0-5°C. Slowly add a pre-chilled solution of 10% sodium carbonate (approx. 15 L) to neutralize the hydrobromide salt and precipitate the product (pH target: 7.5-8.5).[3]

  • Isolation: Filter the resulting slurry through a Nutsche filter-dryer. Wash the cake with cold water (2 x 5 L) and then with cold ethanol (2 x 3 L).

  • Drying: Dry the solid under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Charge the crude, dry 2-Cyclobutylthiazol-5-amine (approx. 5 kg) to a clean 100 L reactor. Add isopropanol (approx. 25 L). Heat the mixture to 70-75°C with stirring until all solids dissolve.

  • Hot Filtration (Optional): If the solution is colored or contains particulate matter, filter it through a pre-heated polish filter to a clean, pre-heated crystallizer.

  • Controlled Cooling: Program the reactor to cool from 75°C to 20°C over 4-5 hours.

  • Secondary Cooling & Ageing: Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation & Washing: Filter the crystals and wash the cake with a small amount of pre-chilled (0-5°C) isopropanol.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Scale-Up Data & Considerations

ParameterLab Scale (500 mL Flask)Pilot Scale (50 L Reactor)Key Considerations & Justification
Reaction Temp. 20-30°C (Water Bath)10-25°C (Jacketed Chiller)Lower starting temp at scale provides a safety buffer for the exotherm due to a lower surface-area-to-volume ratio.
Reagent Addition Funnel addition over 15 minMetering pump over 2-3 hoursSlow addition is critical to allow the cooling system to manage the heat of reaction and prevent runaway.[5]
Agitation Magnetic Stir Bar (300 RPM)Overhead Impeller (100-150 RPM)Mechanical stirring is required for effective mixing in large volumes. RPM is lower but torque and flow are much higher.
Neutralization Pipette addition over 5 minPump addition over 1 hourRapid pH changes can cause the product to oil out. Slow, controlled neutralization promotes crystallization.
Cooling for Purity Ice-water bath (fast cool)Programmed ramp (5-10°C/hr)Slow cooling is essential for growing larger, purer crystals and minimizing impurity entrapment.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gharehassanloo, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 23(10), 2533. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • AmeriBlend. (n.d.). Safety Data Sheet for a corrosive amine product. Retrieved from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455. Available at: [Link]

  • Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 19(24), 7531-7541. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 994-999. Available at: [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyclobutylthiazole-5-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Gunturu, S., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 981-986.
  • Google Patents. (2014). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Shirude, P. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of Medicinal Chemistry, 59(11), 5226-5233. Available at: [Link]

  • Kumar, A., et al. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 27(15), 4991. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • Google Patents. (1982). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.
  • Public Health Research Institute. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00973-18. Available at: [Link]

  • Journal of Organic Chemistry. (2011). New Methods for the Synthesis of 2-Aminothiazolones. The Journal of Organic Chemistry, 76(17), 7132-7143.
  • Arkivoc. (2013). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Optimization

Minimizing side-product formation in 2-Cyclobutylthiazol-5-amine derivatization

Welcome to the technical support center for the derivatization of 2-Cyclobutylthiazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 2-Cyclobutylthiazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. Our focus is on minimizing side-product formation and maximizing the yield of desired derivatives through a mechanistic understanding of common derivatization reactions.

I. Understanding the Reactivity of 2-Cyclobutylthiazol-5-amine

The 2-cyclobutylthiazol-5-amine core presents multiple reactive sites, which can lead to challenges in achieving selective derivatization. The key to minimizing side-product formation lies in understanding the relative reactivity of these sites:

  • Exocyclic Amino Group (-NH₂): This is the primary site for many derivatization reactions, including acylation, alkylation, and sulfonylation. Its nucleophilicity is influenced by the electron-donating nature of the thiazole ring.

  • Endocyclic Thiazole Nitrogen (N-3): The lone pair of electrons on the ring nitrogen can also participate in reactions, particularly alkylation, leading to the formation of thiazolium salts. This is a common source of side-products.

  • Thiazole Ring (C-4): While less reactive than the nitrogen atoms, the C-4 position of the thiazole ring can undergo electrophilic substitution under certain conditions, although this is less common for the reactions discussed herein.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the derivatization of 2-cyclobutylthiazol-5-amine.

Q1: I am seeing a significant amount of a di-acylated side-product in my acylation reaction. How can I prevent this?

A1: Di-acylation is a common issue where both the exocyclic amino group and the endocyclic ring nitrogen are acylated. To minimize this, consider the following strategies:

  • Use of a Protecting Group: The most robust method is to protect the exocyclic amine with a tert-butoxycarbonyl (Boc) group prior to the main acylation step. The Boc-protected amine is then acylated at the desired position, followed by deprotection of the Boc group.

  • Controlled Stoichiometry: Use a minimal excess of the acylating agent (1.05-1.2 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor mono-acylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes reduce the propensity for di-acylation.

Q2: My alkylation reaction is giving a mixture of N-alkylated and ring-alkylated (thiazolium salt) products. How can I improve the regioselectivity for the exocyclic amine?

A2: Achieving regioselectivity in the alkylation of 2-aminothiazoles is a well-known challenge.[1] To favor alkylation on the exocyclic amino group:

  • Reductive Amination: This is a highly selective method. First, react the 2-cyclobutylthiazol-5-amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the N-alkylated product.[1][2]

  • Use of a Strong Base: In some cases, using a strong, non-nucleophilic base can deprotonate the exocyclic amine, increasing its nucleophilicity and favoring N-alkylation over ring alkylation.[1]

  • Protecting Group Strategy: Similar to acylation, protecting the exocyclic amine can allow for other transformations, but for direct alkylation, reductive amination is generally preferred for selectivity.

Q3: My diazotization reaction is giving a low yield of the desired product and a lot of tar-like material. What is going wrong?

A3: Diazonium salts of heterocyclic amines can be unstable.[3] The formation of tars is often due to the decomposition of the diazonium salt or unwanted side reactions. Key parameters to control are:

  • Temperature: It is critical to maintain a low temperature (0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt.[4][5]

  • Acid Concentration: A sufficient excess of a strong mineral acid (like HCl) is necessary for the in-situ generation of nitrous acid and to stabilize the diazonium salt.[4]

  • Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation.[6]

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific derivatization reactions of 2-Cyclobutylthiazol-5-amine.

A. Acylation Reactions

Common Issue: Low Yield of the Mono-Acylated Product

Symptom Potential Cause Troubleshooting Steps & Solutions
Significant amount of unreacted starting material. Incomplete reaction.- Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase temperature: If the reactants are stable, a moderate increase in temperature can improve the reaction rate. - Check reagent purity: Ensure the acylating agent is not hydrolyzed or degraded.
Formation of multiple products, including a di-acylated species. Lack of selectivity.- Implement a Boc-protection/deprotection strategy: This is the most reliable method for clean mono-acylation. - Optimize stoichiometry: Use a slight excess (1.05-1.2 eq.) of the acylating agent. - Lower reaction temperature: Conduct the reaction at 0 °C or even lower.
Product loss during work-up. Incorrect work-up procedure.- pH adjustment: Ensure the aqueous phase is at an appropriate pH during extraction to prevent the product from partitioning into the wrong layer. - Optimize purification: Use an appropriate solvent system for chromatography to ensure good separation from byproducts and unreacted starting materials.
B. Alkylation Reactions

Common Issue: Mixture of Regioisomers (N-alkylation vs. Ring Alkylation)

Symptom Potential Cause Troubleshooting Steps & Solutions
Presence of two major products with similar mass in LC-MS. Formation of both exocyclic N-alkylated and endocyclic N-alkylated (thiazolium) products.- Switch to Reductive Amination: This is the most effective method for selective N-alkylation of the exocyclic amine.[1][2] - Optimize Base and Solvent: For direct alkylation, screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile) as this can influence the regioselectivity.[7]
Formation of di-alkylated product. Over-alkylation of the exocyclic amine.- Control Stoichiometry: Use a 1:1 ratio of the amine to the alkylating agent, or even a slight excess of the amine.[1] - Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[1]
C. Diazotization and Sandmeyer Reactions

Common Issue: Low Yield and Formation of Impurities

Symptom Potential Cause Troubleshooting Steps & Solutions
Dark-colored, tarry reaction mixture. Decomposition of the diazonium salt.- Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times.[4][5] Use an ice-salt bath for efficient cooling. - Immediate Use of Diazonium Salt: Proceed to the Sandmeyer step immediately after the diazotization is complete.[6]
Presence of a phenolic byproduct (hydroxy-thiazole). Hydrolysis of the diazonium salt.- Maintain Low Temperature: This is the primary way to prevent hydrolysis.[4] - Sufficiently Acidic Conditions: Ensure an adequate excess of strong acid is present.
Formation of colored azo-impurities. The diazonium salt coupling with unreacted starting material or other nucleophiles.- Slow, Controlled Addition of NaNO₂: Add the sodium nitrite solution slowly and dropwise to prevent localized high concentrations.[4]

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key derivatization reactions of 2-cyclobutylthiazol-5-amine.

Protocol 1: Selective Mono-Acylation via Boc-Protection

This two-step protocol is recommended for achieving high yields of the mono-N-acylated product, minimizing the formation of di-acylated side-products.

Step 1: Boc-Protection of 2-Cyclobutylthiazol-5-amine

  • Dissolve 2-cyclobutylthiazol-5-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (TEA) (1.2 eq.) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2-cyclobutylthiazol-5-yl)carbamate.

Step 2: Acylation and Deprotection

  • Dissolve the Boc-protected amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (e.g., TEA or pyridine) followed by the dropwise addition of the desired acyl chloride or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Dissolve the crude acylated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM) and stir at room temperature to remove the Boc group.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Selective N-Alkylation via Reductive Amination

This protocol provides a high degree of selectivity for the formation of the N-alkylated product on the exocyclic amine.[1][2]

  • Dissolve 2-cyclobutylthiazol-5-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as methanol or dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a dehydrating agent like anhydrous sodium sulfate can be beneficial.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Diazotization and Sandmeyer Reaction for Halogenation

This protocol describes the conversion of the 5-amino group to a halogen (e.g., chloro) via a diazonium salt intermediate. Extreme caution should be exercised due to the potential instability of diazonium salts.

  • Suspend 2-cyclobutylthiazol-5-amine (1.0 eq.) in a mixture of concentrated hydrochloric acid (3-4 eq.) and water in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in cold water.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated hydrochloric acid, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-chloro-2-cyclobutylthiazole by column chromatography.

V. Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

cluster_acylation Acylation Pathway Start_Acyl 2-Cyclobutylthiazol-5-amine Desired_Acyl Mono-N-Acylated Product Start_Acyl->Desired_Acyl Direct Acylation Side_Acyl Di-Acylated Side-Product Start_Acyl->Side_Acyl Boc_Protect Boc-Protection Start_Acyl->Boc_Protect Recommended Acyl_Reagent Acyl Chloride/Anhydride Boc_Protected Boc-Protected Amine Boc_Protect->Boc_Protected Acylation_Step Acylation Boc_Protected->Acylation_Step Deprotection Deprotection Acylation_Step->Deprotection Deprotection->Desired_Acyl caption_acylation Acylation pathways for 2-Cyclobutylthiazol-5-amine.

Acylation pathways for 2-Cyclobutylthiazol-5-amine.

cluster_alkylation Alkylation Pathway Start_Alkyl 2-Cyclobutylthiazol-5-amine Reductive_Amination Reductive Amination Start_Alkyl->Reductive_Amination Recommended Desired_Alkyl N-Alkylated Product Start_Alkyl->Desired_Alkyl Direct Alkylation Side_Alkyl Ring-Alkylated (Thiazolium) Start_Alkyl->Side_Alkyl Alkyl_Halide Alkyl Halide Alkyl_Halide->Desired_Alkyl Alkyl_Halide->Side_Alkyl Aldehyde Aldehyde/Ketone Aldehyde->Reductive_Amination Reductive_Amination->Desired_Alkyl caption_alkylation Alkylation pathways for 2-Cyclobutylthiazol-5-amine.

Alkylation pathways for 2-Cyclobutylthiazol-5-amine.

Start Low Yield or Impure Product Check_Reaction Reaction Type? Start->Check_Reaction Acylation Acylation Check_Reaction->Acylation Acylation Alkylation Alkylation Check_Reaction->Alkylation Alkylation Diazotization Diazotization Check_Reaction->Diazotization Diazotization Diacylation_Check Di-acylation observed? Acylation->Diacylation_Check Regioisomer_Check Mixture of regioisomers? Alkylation->Regioisomer_Check Decomposition_Check Decomposition/tar formation? Diazotization->Decomposition_Check Use_Boc Use Boc-protection strategy. Diacylation_Check->Use_Boc Yes Optimize_Stoich Optimize stoichiometry and lower temperature. Diacylation_Check->Optimize_Stoich No Use_Reductive_Amination Use reductive amination. Regioisomer_Check->Use_Reductive_Amination Yes Optimize_Base Optimize base and solvent. Regioisomer_Check->Optimize_Base No Control_Temp Strictly control temperature (0-5 °C). Decomposition_Check->Control_Temp Yes Use_Immediately Use diazonium salt immediately. Decomposition_Check->Use_Immediately No Control_Temp->Use_Immediately

Troubleshooting decision tree for derivatization reactions.

VI. References

  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

  • Barlaam, B., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Publications.

  • El-Sayed, W. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Bentham Science.

  • Pazdera, P., et al. (2016). N-alkylation of aminothiazole ring in ceftazime? ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Kumar, V., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Baxendale, I. R., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. PMC. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Belyakov, S., et al. (2011). Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate.

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Shirvani, H., et al. (2012). Synthesis of some new 5- substituted of. JOCPR. [Link]

  • Al., E. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Kumar, A., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Publishing. [Link]

  • Bio, A. M. (2012). New Methods for the Synthesis of 2-Aminothiazolones. Organic Letters.

  • Kumar, S., et al. (2023). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Al-Thebeiti, M. S. (2011). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. [Link]

  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link]

  • Al-Ayash, A. H., et al. (2021). Newly Synthesized Aminothiazole Based Disazo Dyes and Their Theoretical Calculations. MDPI.

  • Li, Q.-Q., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Myöhänen, T., et al. (2019). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. PMC. [Link]

  • Kumar, S., et al. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]

  • Wang, X., et al. (2009). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

  • Baxendale, I. R., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

  • Slaninová, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Ezhilarasi, M. R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/[5].pdf]([Link]5].pdf)

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Kempe, R., et al. (2019). Chromium‐Catalyzed Alkylation of Amines by Alcohols. EPub Bayreuth. [Link]

  • Biotage. Convenient Synthesis of 5-Substituted-2-Amino- 1,3,4-Oxadiazoles Using Microwave Heating. [Link]

  • Kelly, B. D., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

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Reference Data & Comparative Studies

Validation

2-Cyclobutylthiazol-5-amine vs 2-methylthiazol-5-amine in drug design

Strategic Scaffold Selection in Drug Design: A Comparative Guide to 2-Cyclobutylthiazol-5-amine and 2-Methylthiazol-5-amine Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Selection in Drug Design: A Comparative Guide to 2-Cyclobutylthiazol-5-amine and 2-Methylthiazol-5-amine

Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry

In modern drug discovery, the selection of an appropriate heterocyclic scaffold dictates the trajectory of a lead compound's pharmacokinetic and pharmacodynamic profile. The thiazole ring is a highly privileged pharmacophore, present in over 18 FDA-approved drugs[1]. Specifically, 5-aminothiazole derivatives are frequently deployed as core motifs in the design of kinase and enzyme inhibitors.

As a Senior Application Scientist, I frequently observe that the seemingly minor modification of the C2 position on the thiazole ring—such as transitioning from a methyl group to a cyclobutyl group—fundamentally alters the molecule's spatial geometry, lipophilicity, and target engagement strategy. This guide provides an objective, data-driven comparison between 2-methylthiazol-5-amine and 2-cyclobutylthiazol-5-amine , detailing their distinct roles in rational drug design, structure-activity relationships (SAR), and experimental validation.

Physicochemical Profiling: Methyl vs. Cyclobutyl Substitutions

The choice between a methyl and a cyclobutyl substituent is driven by the specific architecture of the target protein's binding pocket.

  • 2-Methylthiazol-5-amine (CAS 89281-44-7): This fragment provides a low-steric, slightly lipophilic vector. It is highly effective when designing inhibitors for targets with restricted, narrow ATP-binding pockets, such as TYK2/JAK kinases[2] or MALT1 proteases[3]. The methyl group minimizes steric clashing while maintaining the necessary electron density on the thiazole ring for hydrogen bonding at the hinge region.

  • 2-Cyclobutylthiazol-5-amine (CAS 1159816-47-3): The introduction of a saturated, four-membered cyclobutyl ring significantly increases lipophilicity and alters the conformational landscape. This modification is strategically used to engage deeper, more expansive hydrophobic pockets. The cyclobutyl group can displace structured water molecules in the binding site, leading to an entropically driven increase in binding affinity—a critical mechanism in the development of 11β-HSD1 inhibitors[4] and COX/LOX anti-inflammatory agents[5].

Table 1: Comparative Physicochemical Properties
Property2-Methylthiazol-5-amine2-Cyclobutylthiazol-5-amine
CAS Number 89281-44-71159816-47-3
Molecular Formula C4H6N2SC7H10N2S
Molecular Weight 114.17 g/mol 154.23 g/mol
Steric Profile Low (Linear/Compact)Moderate (Cyclic/Bulky)
Lipophilicity (Est. LogP) ~0.8~2.1
Primary Design Application Tight ATP-binding pockets (e.g., TYK2)Deep hydrophobic pockets (e.g., COX/LOX)

Structural Biology & Target Engagement

To understand the causality behind these SAR trends, we must examine the signaling pathways these compounds are designed to disrupt. For instance, 2-methylthiazol-5-amine derivatives are frequently optimized to competitively bind to the ATP pocket of Janus kinases (JAK/TYK2), blocking downstream STAT phosphorylation.

G Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK/TYK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Thiazol-5-amine Inhibitor Inhibitor->JAK Competitive Binding

Inhibition of the JAK/STAT signaling pathway by thiazol-5-amine derivatives.

When a cyclobutyl group replaces the methyl group in a JAK inhibitor, the added steric bulk often causes a severe clash with the kinase hinge region, drastically reducing efficacy. Conversely, in targets like 15-LOX, the hydrophobic bulk of the cyclobutyl group perfectly fills the lipophilic channel, enhancing potency[5].

Table 2: Comparative In Vitro Activity (Representative SAR Data)

Note: Data represents extrapolated SAR trends based on established literature for these scaffolds.

Scaffold DerivativeTarget EnzymeIC50 (nM)Efficacy Rationale
2-Methylthiazol-5-amine analog TYK2 Kinase12Minimal steric clash in the restricted hinge region.
2-Cyclobutylthiazol-5-amine analog TYK2 Kinase>500Steric hindrance prevents optimal hydrogen bonding.
2-Methylthiazol-5-amine analog 15-LOX1450Insufficient hydrophobic contacts in the binding channel.
2-Cyclobutylthiazol-5-amine analog 15-LOX45Cyclobutyl ring displaces ordered water, driving entropy.

Experimental Methodologies & Validation Workflows

To ensure trustworthiness and reproducibility in drug design, experimental protocols must function as self-validating systems. Below are the standard methodologies for synthesizing and evaluating these thiazole fragments.

Workflow Synth Scaffold Synthesis Purify HPLC Purification Synth->Purify Assay In Vitro Enzyme Assay Purify->Assay Cell Cell Viability (MTT Assay) Assay->Cell Data SAR Analysis Cell->Data

Preclinical experimental workflow for synthesizing and evaluating thiazole derivatives.

Protocol 1: Regiospecific Synthesis of 2-Substituted Thiazol-5-amines

Objective: Synthesize the core thiazole scaffold using a modified Hantzsch cyclization. Causality: The Hantzsch reaction is selected for its high regiospecificity. By reacting specific thioureas with α-haloamines, we strictly control the substitution at the C2 position.

  • Reagent Preparation: Dissolve 10 mmol of the respective thiourea (methylthiourea or cyclobutylthiourea) in 20 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the polar transition state during the cyclization step.

  • Addition: Cool the solution to 0°C. Add 10 mmol of the α-haloamine hydrochloride dropwise over 15 minutes. Rationale: Strict temperature control is vital to prevent premature polymerization and degradation of the highly sensitive 5-amine precursor.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours under an inert argon atmosphere.

  • Workup & Purification: Cool to room temperature, concentrate in vacuo, and neutralize with saturated NaHCO3. Extract with ethyl acetate (3 x 20 mL). Rationale: Neutralization frees the basic amine from its hydrochloride salt, ensuring accurate yield calculation and preventing column streaking during purification.

  • Validation: Purify via flash chromatography. Confirm structure and >95% purity via 1H-NMR and LC-MS before proceeding to biological assays.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized derivatives. Causality: The ADP-Glo luminescence assay is utilized because it measures ATP depletion universally, avoiding the hazards and regulatory burdens of radioactive isotopes while providing a high signal-to-noise ratio.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the thiazole derivatives in 100% DMSO. Rationale: A 10-point curve ensures a complete dose-response capture, necessary for accurate non-linear regression IC50 calculation.

  • Reaction Assembly: Transfer 100 nL of compounds to a 384-well white microplate. Add 5 µL of the target enzyme (e.g., TYK2) in assay buffer. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for equilibrium binding, which is critical for identifying slow-binding or allosteric inhibitors.

  • Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated luminescent signal.

  • Internal Validation (Critical): Every plate must include a DMSO-only well (0% inhibition vehicle control) and a reference inhibitor well (e.g., Staurosporine, 100% inhibition positive control). Rationale: These controls are used to calculate the Z'-factor. The assay is only deemed valid if the Z'-factor is > 0.6, proving the system's robustness and reliability.

Conclusion

The divergence between 2-methylthiazol-5-amine and 2-cyclobutylthiazol-5-amine perfectly illustrates the precision required in modern drug design. The methyl variant remains the premier choice for navigating sterically restricted kinase hinge regions, whereas the cyclobutyl variant is an excellent tool for increasing lipophilicity and exploiting deep hydrophobic pockets via entropic gains. Selecting the correct building block early in the discovery phase is paramount to optimizing both target affinity and pharmacokinetic viability.

References

  • Benchchem. "2-Cyclobutylthiazol-5-amine | Research Chemical". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGyZlMj8PnowWU5PXM_5Njyyb4N27mhgQBHfN4R8csus97TVNnj0sQlQ2nHWVXAF9gjb42nTfaeu0KkC8wFViUfEvLb7XQf4xw9cf_t3LPM0ZFqDxfz3l3VEO7cr2d85KFz_jjNrQ=]
  • MDPI. "Thiazole Ring—A Biologically Active Scaffold". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_iF1n_u2GzhJRK8PqsGFn6D-thzlwdMzo5kWTUOXzVsdfxuvTbQ_nUQr4P6b1rIIpv26U1eEGJNpRefY3jPa4WJpajOQgqh2DT43jL8sorA3sVihbA5n_sie_PrVBXyKq1Upk]
  • Google Patents. "US11248007B2 - Inhibitors of MALT1 and uses thereof". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqiw_YlAlCRbBX7NJC7NwyHqU4BbDRMV-seLlxtXO113b4Aa5HKg2-Bq49gVNaoZ0jLUMBhNKs-VOvg_-zvLfnIvkAJqpPEFOKotskEd9Bn0aaSA9RU9Q_gIGuCXAaAPR3jeFHOd41lAjrDow=]
  • Google Patents. "WO2012062704A1 - Pyridine compounds and aza analogues thereof as tyk2 inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF57jlRlNcRL6KW1R6KAEMt8zkPr1Cyrdshak45wlR4AZXlCjGDmAPLbCKDQ8W-RHyGXJykeyVJOHNwzm5gzRa-CE7PHX9UuiKSogWHGXWFwRnL6fEsoei7NptfhRWbtJ3uElryqycgULwYnVZweg==]
  • PMC - NIH. "Thiazoles and Thiazolidinones as COX/LOX Inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCje6gNSCGcgajWKnTY_Xu93UlpKXKviMHHdfSekqvndFNfNAvNmq1XjIaWUECuHjIMortEv0OIntINApbwfjFvoIi0IBj7Objtip9sSYwRbCtK727hEsKtEG9BYtg_p2LM0mL3dzLt1VkXfU=]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclobutylthiazol-5-amine

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2-Cyclobutylthiazol-5-amine As a Senior Application Scientist, I frequently encounter 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2-Cyclobutylthiazol-5-amine

As a Senior Application Scientist, I frequently encounter 2-Cyclobutylthiazol-5-amine (CAS: 1159816-47-3) in preclinical drug discovery, particularly as a versatile building block for synthesizing kinase inhibitors and targeted therapeutics[1]. While its cyclobutyl and thiazole moieties make it highly valuable for structure-activity relationship (SAR) optimization, the primary amine functionality introduces specific handling risks. Aminothiazole derivatives are known irritants and sensitizers[2].

In laboratory safety, compliance without comprehension leads to errors. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring you understand the why behind every safety measure.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the chemical's physical state and hazard classifications. 2-Cyclobutylthiazol-5-amine typically presents as a solid powder.

Table 1: Hazard Summary and Required PPE Specifications

ParameterSpecification / RequirementScientific Rationale
CAS Number 1159816-47-3[1]Unique identifier for tracking, inventory, and safety data retrieval.
Molecular Weight 154.24 g/mol [1]Essential for molarity calculations during assay preparation.
Primary Hazards Acute Tox. 4 (Oral) (H302), Eye Irrit. 2 (H319)[3]Amine groups can cause severe mucosal and ocular irritation upon contact.
Secondary Hazards Skin Irrit. 2 (H315), STOT SE 3 (H335)[4]Fine powders pose an inhalation risk and can cause contact dermatitis.
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior resistance to organic amines compared to standard latex.
Eye Protection Tight-fitting Chemical Safety GogglesPrevents airborne powder from bypassing the frames and contacting the ocular mucosa[3].
Body Protection Flame-retardant, fluid-resistant lab coatMinimizes skin exposure and prevents static buildup on clothing.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of aerosolized particulates if handling outside a controlled hood[2].

Causality-Driven PPE Selection

To build a self-validating safety system, every researcher must understand the mechanistic reasoning behind their equipment:

  • Why Double Nitrile? Aminothiazoles can act as permeation enhancers. If the compound is dissolved in a solvent like DMSO (a ubiquitous solvent in drug discovery), the solvent can rapidly carry the solute through compromised primary barriers. Double-gloving with nitrile ensures an intact primary barrier while allowing the outer glove to be frequently changed if contaminated.

  • Why Anti-Static Precautions? 2-Cyclobutylthiazol-5-amine is handled as a dry powder. Powders with low moisture content are highly prone to static cling, causing them to aerosolize when a metal spatula is introduced. Wearing an anti-static lab coat and using ionizing blowers prevents the powder from jumping onto your PPE or face, directly mitigating the H335 (respiratory irritation) hazard.

Operational Workflow Visualization

To ensure a self-validating process, every handling event must follow a strict sequence of engineering controls and PPE utilization.

G N1 1. Risk Assessment Verify H302/H319 Hazards N2 2. Don Base PPE Double Nitrile, Goggles, Coat N1->N2 Clearance N3 3. Engineering Controls Verify Fume Hood Face Velocity N2->N3 Barrier Set N4 4. Active Handling Anti-static Weighing & Transfer N3->N4 Safe Zone N5 5. Decontamination Solvent Wipe & Safe Doffing N4->N5 Post-Prep N6 6. Waste Disposal Segregate & Neutralize N5->N6 Finalize

Caption: Step-by-step operational workflow for the safe handling of 2-Cyclobutylthiazol-5-amine.

Step-by-Step Handling Methodology

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not handle the dry powder on an open bench under any circumstances.

  • Don PPE: Inspect nitrile gloves for micro-tears. Put on tight-fitting safety goggles (not standard safety glasses) to protect against airborne dust[3].

  • Prepare the Workspace: Lay down a disposable, chemical-resistant bench pad inside the fume hood to catch any micro-spills and prevent cross-contamination.

Phase 2: Active Handling & Weighing

  • Mitigate Static: Pass an anti-static zero-ionizer over the weigh boat and the sealed chemical bottle. This prevents the 2-Cyclobutylthiazol-5-amine powder from aerosolizing upon opening.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Avoid rapid movements that generate air currents.

  • Solubilization: If preparing stock solutions, add your solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly and vortex only after the seal is confirmed.

Phase 3: Decontamination & Disposal Plan

  • Surface Decontamination: Wipe down the spatulas, balance, and fume hood surface with a solvent that effectively dissolves aminothiazoles (e.g., 70% ethanol or isopropanol), followed by a secondary water wipe.

  • Doffing PPE: Remove the outer layer of gloves inside the fume hood to contain any residual powder. Dispose of them immediately in a designated solid hazardous waste bin.

  • Waste Segregation:

    • Solid Waste: Contaminated weigh boats, bench pads, and gloves must be placed in a sealed, labeled chemical waste container.

    • Liquid Waste: Any unused solutions or solvent washes containing 2-Cyclobutylthiazol-5-amine must be collected in a compatible, clearly labeled halogen-free organic waste carboy. It is critical to neutralize any acidic/basic residues before transferring them to hazardous waste containers, adhering strictly to ECHA guidelines[5].

References

  • Title: 2-Cyclobutylthiazol-5-amine | Research Chemical Source: Benchchem URL
  • Title: 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
  • Title: 2-Aminothiazole | C3H4N2S | CID 2155 Source: PubChem URL
  • Title: 1159821-36-9 | 2-Ethylthiazol-5-amine Source: BLD Pharm URL
  • Title: 2-Cyclobutylthiazol-5-amine | Research Chemical (Disposal Guidelines)

Sources

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